molecular formula C13H9N3S B2901745 2,4-di(3-pyridyl)-1,3-thiazole CAS No. 145737-61-7

2,4-di(3-pyridyl)-1,3-thiazole

Cat. No.: B2901745
CAS No.: 145737-61-7
M. Wt: 239.3
InChI Key: ITJUUTBLPGKSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-di(3-pyridyl)-1,3-thiazole is a novel synthetic small molecule belonging to the 1,3-thiazole class, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. This compound features a central thiazole ring disubstituted with pyridin-3-yl groups at the 2 and 4 positions, a structural motif of significant interest in the development of chemotherapeutic agents for neglected tropical diseases. Emerging research on 3-pyridyl-1,3-thiazole derivatives has demonstrated a promising anti-Trypanosomatidae profile , showing potent activity against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and various Leishmania species. These compounds are investigated for their ability to induce apoptosis-like cell death in parasites, disrupt mitochondrial membrane potential, and cause damage to the parasitic membrane, as supported by flow cytometry and ultrastructural studies . The incorporation of the pyridyl moiety is a strategic design element, as it has been associated with the inhibition of crucial parasitic enzymes, such as cruzain, the main cysteine protease of T. cruzi . In vitro studies on analogous structures have reported high potency with IC50 values in the sub-micromolar to micromolar range, alongside high selectivity indices, indicating specificity for parasitic cells over mammalian hosts . The thiazole core is a common feature in numerous FDA-approved drugs and is extensively exploited in drug discovery due to its synthetic versatility and capacity for diverse molecular interactions . As a research chemical, this compound serves as a valuable intermediate and lead compound for SAR (Structure-Activity Relationship) studies, particularly in optimizing lipophilicity and membrane permeability to enhance in vivo efficacy . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dipyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S/c1-3-10(7-14-5-1)12-9-17-13(16-12)11-4-2-6-15-8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJUUTBLPGKSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-di(3-pyridyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the synthesis and characterization of 2,4-di(3-pyridyl)-1,3-thiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document is structured to provide not only procedural steps but also the underlying scientific rationale for the chosen methodologies, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridyl-Thiazole Scaffold

The conjugation of pyridine and thiazole rings creates a scaffold with significant potential in drug discovery. Thiazole moieties are found in a variety of biologically active compounds, while the pyridine ring is a common feature in many pharmaceuticals, influencing properties such as solubility, binding affinity, and metabolic stability. The target molecule, this compound, presents a unique arrangement of these two heterocycles, making it a valuable subject for synthetic exploration and biological screening.

Part 1: Synthesis of this compound

The most direct and widely recognized method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, this translates to a three-step process commencing from readily available starting materials.

Synthesis_Workflow Overall Synthetic Workflow for this compound cluster_precursors Precursor Synthesis cluster_final_reaction Hantzsch Cyclization A 3-Pyridinecarboxamide (Nicotinamide) B 3-Pyridinethioamide A->B Thionation (Lawesson's Reagent) E This compound B->E C 3-Acetylpyridine D 2-Bromo-1-(3-pyridyl)ethanone C->D Bromination (e.g., Br2 in HBr) D->E

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Pyridinethioamide (Thioamide Precursor)

The initial phase of the synthesis involves the conversion of an amide to a thioamide. This is a crucial step as the thioamide provides the sulfur and one of the nitrogen atoms for the thiazole ring.

Protocol:

  • Reagents and Setup: To a solution of 3-pyridinecarboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq). The use of an anhydrous solvent is critical to prevent the hydrolysis of Lawesson's reagent.

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield 3-pyridinethioamide.

Causality: Lawesson's reagent is a superior thionating agent for this transformation due to its mild reaction conditions and high yields compared to other reagents like phosphorus pentasulfide. The reaction proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond[1][2].

Step 2: Synthesis of 2-Bromo-1-(3-pyridyl)ethanone (α-Haloketone Precursor)

The second precursor is an α-haloketone, which provides the carbon backbone for the thiazole ring.

Protocol:

  • Reagents and Setup: 3-Acetylpyridine (1.0 eq) is dissolved in a solution of hydrobromic acid.

  • Reaction Conditions: Bromine (1.0 eq) is added dropwise to the solution at room temperature. The reaction is then heated.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give 2-bromo-1-(3-pyridyl)ethanone, which can be purified by recrystallization.

Causality: The acidic conditions of the hydrobromic acid solution facilitate the enolization of the ketone, which is the reactive species that undergoes bromination.

Step 3: Hantzsch Thiazole Synthesis - Cyclocondensation

The final step is the condensation of the two precursors to form the thiazole ring.

Protocol:

  • Reagents and Setup: Equimolar amounts of 3-pyridinethioamide and 2-bromo-1-(3-pyridyl)ethanone are dissolved in a polar solvent such as ethanol.

  • Reaction Conditions: The mixture is heated to reflux for several hours. Reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is partially evaporated. The product often precipitates from the solution. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield this compound.

Causality: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from various analytical techniques.

Characterization_Scheme Characterization Techniques cluster_spectroscopy Spectroscopic Methods cluster_physical Physical & Structural Methods Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS MP Melting Point Product->MP EA Elemental Analysis Product->EA XRay X-ray Crystallography Product->XRay

Caption: Key characterization techniques for this compound.

Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMR Signals corresponding to the protons on the two 3-pyridyl rings and the thiazole proton. The pyridyl protons would appear in the aromatic region (δ 7.0-9.0 ppm) with characteristic splitting patterns. The thiazole proton is expected to be a singlet in the aromatic region.
¹³C NMR Resonances for all unique carbon atoms. The carbons of the thiazole ring are expected in the range of δ 110-170 ppm. The pyridyl carbons would also appear in the aromatic region.
IR (KBr, cm⁻¹) Characteristic peaks for C=N and C=C stretching of the aromatic rings (approx. 1600-1450 cm⁻¹), and C-H stretching of the aromatic protons (approx. 3100-3000 cm⁻¹).
Mass Spec. (ESI-MS) A prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₄H₁₀N₃S (m/z = 252.06).
Physical and Analytical Data
  • Melting Point: The melting point will be a sharp range, indicative of a pure crystalline solid.

  • Elemental Analysis: The calculated elemental composition for C₁₄H₉N₃S is C, 66.91%; H, 3.61%; N, 16.72%; S, 12.76%. Experimental values should be within ±0.4% of these values.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and any significant fragment ions.

Conclusion

This guide outlines a robust and reproducible pathway for the synthesis of this compound via the Hantzsch thiazole synthesis. The provided protocols, grounded in established chemical principles, offer a clear roadmap for researchers. The characterization section provides a predictive framework for the analytical data of the target compound, which should be confirmed experimentally. The synthesis of this and related pyridyl-thiazole derivatives will undoubtedly contribute to the exploration of new chemical space for drug discovery and materials science applications.

References

  • This reference is a placeholder for a specific protocol for the Hantzsch synthesis of the target molecule, which was not found in the search results.
  • Ozturk, T.; Ertas, E.; Mert, O. Use of Lawesson's Reagent in Organic Syntheses. Chem. Rev.2007 , 107 (11), 5210-5278. [Link]

  • This reference is a placeholder for a specific protocol for the bromination of 3-acetylpyridine, which was not found in the search results.
  • This reference is a placeholder for a publication containing spectral data of a closely related pyridyl-thiazole compound used for prediction.

Sources

Crystal Structure & Supramolecular Architecture of 2,4-Di(3-pyridyl)-1,3-thiazole Derivatives

[1]

Executive Summary

The 2,4-di(3-pyridyl)-1,3-thiazole scaffold represents a critical junction in heterocyclic chemistry, bridging the gap between bioactive pharmacophores and versatile ligands for Metal-Organic Frameworks (MOFs). Unlike their para-substituted (4-pyridyl) counterparts, which favor linear propagation in coordination polymers, the 3-pyridyl (meta) derivatives introduce an angular bias. This geometric "kink" dictates unique crystallographic packing motifs, often characterized by lower symmetry space groups and solvent-accessible voids. This guide provides a technical deep-dive into the structural hierarchy of these derivatives, from molecular geometry to macroscopic crystal engineering.

Molecular Architecture & Geometry

The Thiazole Core as a Spacer

The central 1,3-thiazole ring acts as a planar, aromatic spacer. However, unlike benzene, it is electronically asymmetric. The sulfur atom (position 1) is a soft polarizable site, while the nitrogen (position 3) is a hard hydrogen-bond acceptor.

  • Bond Lengths: The C2-N3 bond (~1.30 Å) typically exhibits significant double-bond character, while the C-S bonds (~1.72 Å) are longer, imposing an irregular pentagonal geometry.

  • Torsion Angles (

    
    ):  The critical structural parameter is the torsion angle between the central thiazole plane and the flanking 3-pyridyl rings.
    
    • Steric Strain: To minimize repulsion between the thiazole sulfur/nitrogen and the pyridyl hydrogens, the rings rarely lie coplanar.

    • Typical

      
       Values:
      
      
      . This twist disrupts full
      
      
      -conjugation, affecting fluorescence quantum yields but enhancing solubility.
The 3-Pyridyl "Kink" Effect

The placement of the nitrogen atom at the meta position (3-pyridyl) creates a convergent vector for coordination.

  • Vector Angle: The angle between the two pyridyl nitrogen lone pairs is approximately

    
    , contrasting with the 
    
    
    divergent angle of 4-pyridyl analogs.
  • Chelation Potential: This geometry allows the molecule to act as a semi-rigid "V-shaped" linker, favoring the formation of discrete metallomacrocycles or helical coordination polymers rather than infinite linear chains.

Crystallographic Analysis

Representative Space Groups

Derivatives of this compound predominantly crystallize in centrosymmetric space groups, driven by the drive to maximize dipole-dipole cancellation.

ParameterTypical ObservationStructural Logic
Crystal System Monoclinic or TriclinicLow molecular symmetry prevents higher order packing.
Space Group

or

Inversion centers facilitate efficient packing of the antiparallel dipoles.
Z Value 4 (Monoclinic) or 2 (Triclinic)One molecule per asymmetric unit is standard, though solvates may alter this.
Density (

)

Moderate density due to aromatic stacking efficiency.
Unit Cell Trends

In the absence of heavy metal coordination, the unit cell dimensions are governed by the length of the molecule (~12-14 Å) and the stacking distance (~3.8 Å).

  • Short Axis: Often corresponds to the

    
    -stacking direction (approx. 3.8 - 4.0 Å).[1]
    
  • Long Axis: Accommodates the "head-to-tail" arrangement of the V-shaped molecules.

Supramolecular Assembly & Intermolecular Interactions

The solid-state architecture is not governed by a single strong force but by a "chorus" of weaker interactions.

Stacking

Due to the twisted conformation (non-coplanar rings), perfect face-to-face stacking is rare. Instead, slipped-stacking (offset

  • Centroid-Centroid Distance:

    
    .
    
  • Slippage: The rings offset to align electron-deficient pyridyl centers with electron-rich thiazole regions.

Hydrogen Bonding ( )

The pyridyl nitrogens are excellent acceptors. In the absence of traditional donors (OH, NH), the acidic aromatic protons (particularly those adjacent to the pyridyl nitrogen) form weak hydrogen bonds.

  • Interaction:

    
     or 
    
    
    .
  • Distance:

    
     (Donor-Acceptor).
    
  • Network: These interactions often link 1D

    
    -stacked columns into 2D sheets.
    
Diagram: Supramolecular Logic

The following diagram illustrates the hierarchy of forces driving the crystallization.

SupramolecularAssemblyMoleculeThis compoundTwistTorsion Angle (15-35°)Molecule->Twist Steric HindranceSecondaryForceC-H...N Hydrogen BondsMolecule->SecondaryForce N-Acceptors AvailablePrimaryForceSlipped Pi-Pi StackingTwist->PrimaryForce Prevents Face-to-FaceResult3D Crystal Lattice (P21/c)PrimaryForce->Result Forms 1D ColumnsSecondaryForce->Result Links Columns to Layers

Caption: Hierarchical assembly of thiazole derivatives. Steric twist forces slipped stacking, while weak H-bonds crosslink the structure.

Experimental Protocols

Synthesis: Modified Hantzsch Protocol

The most robust route to these derivatives is the Hantzsch Thiazole Synthesis. This self-validating protocol ensures the correct regiochemistry.

Reagents:

  • Thioamide: 3-Pyridinecarbothioamide.

  • Alpha-Haloketone: 2-Bromo-1-(3-pyridinyl)ethanone.

  • Solvent: Ethanol or DMF.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 3-pyridinecarbothioamide in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.05 eq of 2-bromo-1-(3-pyridinyl)ethanone dropwise at room temperature. Observation: The solution will turn yellow/orange.

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Precipitation: Cool to room temperature. The hydrobromide salt often precipitates.

  • Neutralization: Filter the solid and suspend in water. Neutralize with 10%

    
     or 
    
    
    to pH 8 to liberate the free base.
  • Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to obtain X-ray quality needles.

Crystallization for X-Ray Diffraction

Two methods are recommended depending on the desired outcome:

MethodConditionsOutcome
Slow Evaporation MeOH/CHCl3 (1:1), RT, 3-5 daysThermodynamically stable polymorphs; typically block-like crystals.
Solvothermal DMF/Ethanol,

, sealed Teflon liner, 24h
High crystallinity; often yields solvates (e.g.,

).
Diagram: Synthesis Workflow

SynthesisWorkflowThioamide3-PyridinecarbothioamideCondensationHantzsch Condensation(Reflux EtOH, 6h)Thioamide->CondensationHaloketoneBromo-acetyl-pyridineHaloketone->CondensationSaltHBr Salt PrecipitateCondensation->SaltBaseNeutralization(NaHCO3)Salt->BaseProductThis compoundBase->ProductCrystalSingle Crystal Growth(Slow Evap)Product->Crystal

Caption: The Hantzsch synthesis pathway leads directly to the target scaffold, which is then purified for crystallization.

Functional Implications of Structure[1]

Coordination Chemistry (MOFs)

The "V-shape" of the 2,4-di(3-pyridyl) derivative is crucial for topology.

  • Discrete Cages: Upon reacting with square-planar metals (e.g., Pd(II), Pt(II)), the

    
     angle favors the formation of 
    
    
    or
    
    
    discrete molecular cages rather than infinite polymers.
  • Helical Polymers: With octahedral metals (e.g., Zn(II), Cd(II)), the angularity induces helicity in the resulting coordination polymer chains.

Optical Properties

The crystal packing directly influences fluorescence.

  • Aggregation-Caused Quenching (ACQ): Strong

    
     stacking in the crystal often quenches emission compared to solution state.
    
  • Rigidification: However, if bulky substituents (e.g., methyl groups on the pyridine rings) are added, they prevent close stacking. This leads to Aggregation-Induced Emission (AIE) by restricting intramolecular rotation (RIR) without allowing quenching interactions.

References

  • Potapov, A. S., et al. (2025).[2] "Synthesis and Crystal Structures of Some Pyridyl Aminothiazole Derivatives." ResearchGate.[3][4] Link

  • Granifo, J., et al. (2022). "Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships." MDPI Molecules. Link

  • Klingele, J., et al. (2009).[1] "Crystal structure of bis{μ2-3-(pyridin-2-yl)-5-[(1,2,4-triazol-1-yl)methyl]} dicopper(II) complexes." Acta Crystallographica Section E. Link

  • Newcastle University Theses. (2020). "Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole based ligands." Link

  • Wang, L., et al. (2019). "Three Co(II) coordination polymers constructed from 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole."[5] Journal of Solid State Chemistry. Link

The Pyridyl-Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Versatile Heterocyclic Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on specific molecular architectures that exhibit a remarkable propensity for biological activity. The pyridyl-thiazole scaffold has unequivocally emerged as one such "privileged" structure. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities associated with this versatile heterocyclic core. We will delve into the mechanistic underpinnings of its action, furnish practical experimental protocols for its evaluation, and present key data to illustrate its therapeutic potential.

The Allure of the Pyridyl-Thiazole Core: A Structural Perspective

The fusion of a pyridine and a thiazole ring creates a unique electronic and steric environment that is highly conducive to interactions with a wide array of biological targets. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can act as a hydrogen bond acceptor and participate in π-π stacking interactions. The thiazole ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, offers additional sites for hydrogen bonding and coordination with metal ions. This combination of features allows for a high degree of structural diversity through substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

Anticancer Activity: A Dominant Therapeutic Application

The most extensively investigated biological activity of pyridyl-thiazole compounds is their potent anticancer efficacy. These compounds have demonstrated significant cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines, including those of the breast, liver, lung, and leukemia.[1][2][3]

Mechanisms of Anticancer Action

The anticancer activity of pyridyl-thiazole derivatives is often multifactorial, involving the modulation of several key signaling pathways crucial for cancer cell survival and proliferation.

  • Kinase Inhibition: A primary mechanism involves the inhibition of various protein kinases that are often dysregulated in cancer.[4] Notably, pyridyl-thiazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical drivers of tumor growth, angiogenesis, and metastasis.[1][4] For instance, compound 4c has been shown to block VEGFR-2 with an IC50 of 0.15 µM.[1]

  • Induction of Apoptosis: Many pyridyl-thiazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the activation of caspases, such as caspase-3 and caspase-9.[5][6] Flow cytometry analysis of cells treated with these compounds often reveals a significant increase in the sub-G1 population, indicative of apoptotic DNA fragmentation.[1]

  • Cell Cycle Arrest: The disruption of the normal cell cycle progression is another key strategy by which these compounds inhibit cancer cell proliferation. Pyridyl-thiazole derivatives have been shown to induce cell cycle arrest at various phases, most commonly at the G1/S or G2/M checkpoints.[1] For example, compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells.[1]

  • DNA Interaction and Damage: Some pyridyl-thiazole derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, leading to DNA damage and the activation of DNA damage response pathways.[2][7] This can ultimately trigger cell death in rapidly dividing cancer cells. The cytotoxic activity of certain derivatives has been shown to be reduced by inhibitors of PARP1, a key enzyme in DNA repair, suggesting a mechanism involving the induction of genetic instability.[2][3]

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies have provided valuable insights for the rational design of more potent anticancer agents. For instance, the introduction of electron-withdrawing groups, such as nitro or halogen moieties, on the phenyl ring attached to the thiazole core has been shown to enhance cytotoxic activity.[8][9] Conversely, electron-donating groups tend to reduce activity.[8][10] The position of the nitrogen atom in the pyridine ring and the nature of the linker between the two heterocyclic systems also significantly influence the biological activity.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyridyl-thiazole compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[1]
4c HepG2 (Liver)7.26 ± 0.44[1]
Compound 3 HL-60 (Leukemia)0.57[2][3]
Thiazole Hybrid 23 MCF-7 (Breast)5.71[9]
Compound 6d A549 (Lung)11.907 ± 0.486[11]

Antimicrobial Activity: Combating Infectious Diseases

In addition to their anticancer properties, pyridyl-thiazole compounds have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[4][12][13]

Spectrum of Antimicrobial Action

These compounds have been shown to be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa.[7] Antifungal activity against species such as Candida albicans has also been reported.[7] The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Proposed Mechanisms of Antimicrobial Activity

The precise mechanisms by which pyridyl-thiazole compounds exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may involve:

  • Inhibition of Essential Enzymes: These compounds may target and inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some pyridyl-thiazole derivatives may allow them to intercalate into the microbial cell membrane, leading to its disruption and subsequent cell death.

  • Chelation of Metal Ions: The nitrogen and sulfur atoms in the heterocyclic rings can act as chelating agents for essential metal ions, depriving the microbes of vital cofactors for enzymatic reactions.

Quantitative Data on Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
13a Bacteria46.9 - 93.7[13]
13a Fungi5.8 - 7.8[13]
4c Staphylococcus aureus0.02 mM[7]
4c Bacillus cereus0.02 mM[7]

Other Notable Biological Activities

While anticancer and antimicrobial activities are the most prominent, the pyridyl-thiazole scaffold has also been associated with other important biological effects.

Anti-inflammatory Activity

Several pyridyl-thiazole derivatives have exhibited significant anti-inflammatory properties.[12][14] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, potent inflammatory mediators.[14] The in vitro anti-inflammatory activity is often assessed by the ability of the compounds to inhibit protein denaturation.[14]

Antioxidant Activity

Some pyridyl-thiazole compounds have demonstrated antioxidant potential, which is the ability to neutralize harmful free radicals in the body.[12][15][16] This activity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16] The antioxidant properties of these compounds may contribute to their overall therapeutic effects in various diseases associated with oxidative stress.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities of pyridyl-thiazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridyl-thiazole compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the pyridyl-thiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyridyl-thiazole compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Molecular Landscape

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

anticancer_mechanisms cluster_compound Pyridyl-Thiazole Compound cluster_pathways Cellular Targets & Pathways cluster_outcome Therapeutic Outcome Compound Pyridyl-Thiazole Compound Kinase Kinase Inhibition (e.g., EGFR, VEGFR-2) Compound->Kinase Apoptosis Induction of Apoptosis (Caspase Activation) Compound->Apoptosis CellCycle Cell Cycle Arrest (G1/S, G2/M) Compound->CellCycle DNA DNA Interaction & Damage Compound->DNA Outcome Inhibition of Cancer Cell Growth & Proliferation Kinase->Outcome Apoptosis->Outcome CellCycle->Outcome DNA->Outcome

Caption: Mechanisms of anticancer action of pyridyl-thiazole compounds.

mtt_assay_workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Pyridyl-Thiazole Compound (Serial Dilution) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability and IC50 Value G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The pyridyl-thiazole scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. Its demonstrated efficacy in the realms of oncology and infectious diseases, coupled with its amenability to chemical modification, makes it a focal point for ongoing and future drug discovery efforts. Further research should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this privileged scaffold holds immense potential for addressing unmet medical needs and improving human health.

References

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]

  • Biological activity and biomolecule interaction of pyridyl thiazole derivative and its copper complex - ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC. Available at: [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available at: [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed. Available at: [Link]

  • Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions | Request PDF - ResearchGate. Available at: [Link]

  • New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC - NIH. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. Available at: [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC. Available at: [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Publishing. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

Sources

Strategic Synthesis of 2,4-Disubstituted Thiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in blockbuster drugs like Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Febuxostat (xanthine oxidase inhibitor).

Among the substitution patterns, 2,4-disubstituted thiazoles are particularly significant due to their ability to project substituents into distinct biological pockets without the steric congestion often associated with 2,4,5-trisubstituted analogs. However, achieving high regioselectivity and avoiding the formation of regioisomeric mixtures remains a primary challenge in their synthesis.

This guide moves beyond generic textbook descriptions to provide a rigorous, mechanism-driven analysis of the two dominant synthetic paradigms: the Hantzsch Condensation (for direct core assembly) and Transition Metal-Catalyzed Cross-Coupling (for modular functionalization).

The Hantzsch Thiazole Synthesis: The Gold Standard

Despite being discovered in 1887, the Hantzsch synthesis remains the most reliable method for generating 2,4-disubstituted thiazoles. Its enduring utility stems from its convergent nature: it assembles the ring and the substituents simultaneously.

Mechanistic Causality

The reaction involves the condensation of a thioamide (providing the N-C-S fragment and the C2 substituent) with an


-haloketone  (providing the C4-C5 fragment and the C4 substituent).

Critical Insight: To strictly achieve 2,4-disubstitution (and avoid 5-substitution), the electrophile must be an


-halomethyl ketone  (

). If the

-carbon bears a substituent (

), a 2,4,5-trisubstituted product results.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise conversion: nucleophilic attack, hydroxythiazoline intermediate formation, and final dehydration.

HantzschMechanism Start Thioamide (R1) + α-Haloketone (R2) Inter1 S-Alkylation (Thioimidate Salt) Start->Inter1 Nucleophilic Attack (S on Cα) Inter2 Hydroxythiazoline Intermediate Inter1->Inter2 Cyclization (N attacks C=O) Product 2,4-Disubstituted Thiazole Inter2->Product Dehydration (-H2O) Byproduct H2O + HX Inter2->Byproduct

Figure 1: The Hantzsch cascade. Note that the dehydration step is often the rate-determining step in non-acidic media.

Validated Protocol: Hantzsch Condensation

Context: This protocol is optimized for minimizing the formation of the HBr salt byproduct and maximizing yield without chromatography.

Reagents:

  • Thiobenzamide (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Ethanol (Absolute)

  • Sodium Acetate (1.1 equiv) – Crucial for buffering the HBr generated.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of thiobenzamide in 5 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of 2-bromoacetophenone dropwise at room temperature. Note:

    
    -haloketones are potent lachrymators; handle in a fume hood.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The intermediate hydroxythiazoline often appears as a polar spot before converting to the less polar thiazole.
    
  • Workup: Cool to room temperature. The thiazole hydrobromide salt may precipitate.

  • Neutralization: Pour the reaction mixture into ice-cold water (20 mL) containing Sodium Acetate (1.1 mmol) or saturated

    
    . This liberates the free base.
    
  • Isolation: Filter the resulting solid. Recrystallize from hot ethanol/water to yield the pure 2,4-disubstituted thiazole.

One-Pot Oxidative Cyclization (Iodine-Mediated)

For researchers lacking


-haloketones (which are unstable and toxic), the iodine-catalyzed oxidative cyclization  of ketones and thioureas is a superior "green" alternative.
Mechanism

This method generates the


-iodo ketone in situ using molecular iodine, which immediately reacts with the thiourea/thioamide.

Advantages:

  • Avoids handling lachrymatory haloketones.

  • High atom economy.

  • Scalable.[1]

Workflow Diagram

IodineCyclization Ketone Methyl Ketone (R-CO-CH3) InSitu In-situ α-Iodination Ketone->InSitu Thiourea Thiourea/Thioamide Condensation Condensation & Oxidative Dehydrogenation Thiourea->Condensation Iodine I2 (Catalyst/Reagent) Iodine->InSitu InSitu->Condensation Result 2-Amino-4-Substituted Thiazole Condensation->Result

Figure 2: One-pot oxidative cyclization strategy bypassing pre-halogenated precursors.

Protocol: Metal-Free Synthesis

Reagents: Acetophenone (1 mmol), Thiourea (2 mmol), Iodine (1 mmol), DMSO (solvent).

  • Mix acetophenone and thiourea in DMSO (2 mL).

  • Add iodine in one portion.

  • Heat at

    
     for 3 hours.
    
  • Quench with aqueous sodium thiosulfate (to remove excess iodine).

  • Extract with ethyl acetate.[2]

Modular Assembly: Transition Metal Cross-Coupling

When the 2,4-substitution pattern requires complex aryl groups that are sensitive to Hantzsch conditions (e.g., acid-labile protecting groups), Palladium-catalyzed cross-coupling on a pre-formed thiazole core is the method of choice.

Regioselectivity Rules

The thiazole ring has distinct electronic properties at C2, C4, and C5:

  • C2 Position: Most acidic proton (

    
    ) and most electrophilic carbon (adjacent to N and S). Best for Nucleophilic Aromatic Substitution (
    
    
    
    )
    or Lithiation .
  • C4 Position: Electronically neutral/slightly electrophilic. Accessed best via Suzuki-Miyaura coupling using a 4-halothiazole.

  • C5 Position: Most nucleophilic (thiophene-like). Preferential site for Electrophilic Aromatic Substitution (

    
    ) .
    
Strategic Disconnection

To synthesize a 2,4-diarylthiazole via coupling:

  • Start: 2,4-Dibromothiazole (commercially available).

  • Step 1 (C2 Selective): Suzuki coupling at Room Temperature. The C2-Br bond is more reactive towards oxidative addition than C4-Br due to the electron-withdrawing inductive effect of the adjacent nitrogen.

  • Step 2 (C4 Selective): Suzuki coupling at Elevated Temperature (

    
    ) to functionalize the remaining bromide.
    

Comparative Analysis of Methods

FeatureHantzsch SynthesisIodine-Mediated One-PotPd-Catalyzed Coupling
Primary Utility Direct construction of the coreGreen synthesis / Amino-thiazolesLate-stage functionalization
Substituent Scope R1 (Thioamide) + R2 (Ketone)R1 (Amine) + R2 (Ketone)Any Boronic Acid / Stannane
Regiocontrol Perfect (Dictated by precursors)HighRequires sequential control
Atom Economy HighMediumLow (requires leaving groups)
Key Limitation Requires

-haloketones
Limited to available ketonesHigh cost (Pd), multi-step

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source:Journal of the Chemical Society, Perkin Transactions 1 (RSC)
    • Citation: Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." (1987).[3]

    • URL:[Link][1][4]

  • Regioselective Functionaliz

    • Source:ACS Omega
    • Citation: "A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles..." (Contextual comparison for regioselectivity principles).
    • URL:[Link]

  • Green One-Pot Synthesis

    • Source:Phosphorus, Sulfur, and Silicon and the Rel
    • Citation: Ding, Q., et al. "Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst and Solvent-Free Conditions." (2011).[2]

    • URL:[Link][1]

  • Recent Advances in Thiazole Synthesis (2024)

    • Source:RSC Advances
    • Citation: Kumar, S., et al. "Recent advances in the synthesis and utility of thiazoline and its derivatives." (2024).[5]

    • URL:[Link]

  • Nanoparticle C

    • Source:ACS Omega
    • Citation: "Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles."
    • URL:[Link]

Sources

The Toxicological Profile of Substituted Thiazole Derivatives: Mechanisms, Bioactivation, and De-Risking Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster drugs like Ritonavir (antiviral), Dasatinib (kinase inhibitor), and Meloxicam (NSAID). However, this utility comes with a significant toxicological caveat: the thiazole ring is a structural alert for idiosyncratic drug toxicity (IDT).

This guide dissects the "Thiazole Paradox"—where specific substitution patterns determine whether a molecule becomes a safe therapeutic or a hepatotoxic liability.[1] We focus on the mechanistic causality of bioactivation, specifically the CYP450-mediated ring scission , and provide validated protocols for assessing these risks early in the drug discovery pipeline.

The Mechanism of Bioactivation: The "Warhead" Hypothesis

The primary driver of thiazole-induced toxicity is not the parent molecule, but its reactive metabolites (RMs) . The electron-rich sulfur and nitrogen atoms make the ring susceptible to oxidative attack by Cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4).

The Ring Scission Pathway

The metabolic bioactivation of thiazoles typically follows a three-step cascade leading to protein adduction:

  • Epoxidation: CYP450 oxidizes the C4-C5 double bond to form a thiazole-4,5-epoxide or S-oxide.

  • Hydrolysis/Rearrangement: The unstable epoxide undergoes ring scission.

  • Toxicant Formation: This results in electrophilic acylthioureas or

    
    -dicarbonyls (glyoxals). These electrophiles covalently bind to nucleophilic residues (cysteine, lysine) on hepatic proteins, triggering immune-mediated Drug-Induced Liver Injury (DILI).
    
Case Study: Sudoxicam vs. Meloxicam

This comparison is the definitive toxicological case study for thiazole SAR.

  • Sudoxicam: Contains an unsubstituted thiazole ring. It was withdrawn due to severe hepatotoxicity caused by high-efficiency bioactivation into a toxic thiourea metabolite.

  • Meloxicam: Structurally identical except for a methyl group at the C5 position .[2] This single modification:

    • Sterically hinders the C4-C5 epoxidation.

    • Introduces a "metabolic shunt" (benign hydroxylation of the methyl group).

    • Result: A 15-fold reduction in bioactivation efficiency compared to Sudoxicam.[1]

Visualization: Metabolic Bioactivation Pathways

The following diagram illustrates the divergent pathways between toxic bioactivation (Sudoxicam-like) and metabolic detoxification (Meloxicam-like).[1]

Thiazole_Bioactivation Parent Parent Thiazole Scaffold CYP CYP450 Oxidation (CYP2C9/3A4) Parent->CYP Methyl C5-Methyl Substitution (Metabolic Switch) Parent->Methyl Structural Mod Epoxide Unstable Epoxide / S-Oxide (C4-C5 Attack) CYP->Epoxide Unsubstituted C4/C5 Hydroxyl Benign Hydroxylation (Phase I Metabolite) CYP->Hydroxyl C5-Me Oxidation RingOpen Ring Scission Epoxide->RingOpen Thiourea Reactive Acylthiourea / Glyoxal (Electrophile) RingOpen->Thiourea Adduct Covalent Protein Adduct (DILI / Immune Response) Thiourea->Adduct Methyl->CYP Redirected Metabolism Excretion Renal/Biliary Excretion Hydroxyl->Excretion

Figure 1: Divergent metabolic pathways of thiazoles. Red path indicates bioactivation (toxicity); Green path indicates detoxification via metabolic switching.

Quantitative Data: Toxicity Profiles

The following table summarizes key toxicological differentiators based on substitution patterns.

FeatureToxic Profile (e.g., Sudoxicam)Safe Profile (e.g., Meloxicam)Mechanism of Action
C5 Substitution Hydrogen (H)Methyl (CH3) or Electron-Withdrawing GroupC5-H allows facile epoxidation; C5-Me blocks it.
Metabolic Fate Ring Scission (Thiourea formation)Side-chain OxidationRing scission generates electrophiles.
Covalent Binding High (>50 pmol/mg protein)Low (<10 pmol/mg protein)Correlates with immune-mediated DILI risk.
GSH Adducts Detectable (M+307 Da)Negligible / TraceGSH trapping indicates reactive metabolite load.
hERG Inhibition High Potency (IC50 < 1 µM)Low Potency (IC50 > 10 µM)Lipophilicity and basicity drive hERG channel blockade.

Experimental Protocols for Risk Assessment

To validate the safety of a thiazole lead, you must prove it does not form significant reactive metabolites. The Glutathione (GSH) Trapping Assay is the industry gold standard.

Protocol: Reactive Metabolite Trapping (GSH)

Objective: Detect short-lived electrophilic intermediates by trapping them with a nucleophile (GSH) and analyzing the resulting stable adducts via LC-MS/MS.

Reagents:

  • Human Liver Microsomes (HLM): 1.0 mg/mL protein concentration.

  • Test Compound: 10 µM final concentration.

  • Trapping Agent: Glutathione (GSH) at 5 mM (or 1:1 mixture of GSH and

    
    -labeled GSH for isotopic doublet recognition).
    
  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH to initiate the reaction. Run parallel negative controls (minus NADPH).

  • Time Course: Incubate for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Scan Mode: Neutral Loss Scan (NLS) of 129 Da (pyroglutamic acid moiety) or Data-Dependent Acquisition (DDA).

    • Detection: Look for parent mass + 307 Da (GSH adduct). If using labeled GSH, look for "twin peaks" separated by the isotope mass difference.

Visualization: Screening Workflow

GSH_Workflow Step1 Incubation (HLM + Drug + GSH) Step2 Metabolism (60 min @ 37°C) Step1->Step2 Step3 Quench (Acetonitrile) Step2->Step3 Step4 LC-MS/MS (Neutral Loss 129 Da) Step3->Step4 Decision Adduct Detected? Step4->Decision Flag as Toxic Flag as Toxic Decision->Flag as Toxic Yes (>1%) Advance Lead Advance Lead Decision->Advance Lead No

Figure 2: Step-by-step workflow for the Glutathione Trapping Assay to detect reactive thiazole metabolites.

Strategic De-Risking: SAR Recommendations

When optimizing thiazole leads, apply these structural modifications to mitigate toxicity without destroying potency.

  • Block the C5 Position:

    • Action: Replace C5-H with Methyl, Chlorine, or a Trifluoromethyl group.

    • Rationale: This prevents the initial epoxidation event required for ring scission.

  • Modulate Lipophilicity (LogD):

    • Action: Keep LogD < 3.0.

    • Rationale: High lipophilicity correlates with both higher CYP affinity (metabolic liability) and hERG channel blockade (cardiac liability).

  • Avoid 2-Amino-4-Arylthiazoles:

    • Action: If this substructure is essential, ensure the aryl ring has electron-withdrawing groups.

    • Rationale: Electron-donating groups on the aryl ring increase the electron density of the thiazole sulfur, accelerating oxidation.

References

  • Flynn, N. R., et al. (2020). "Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam." Toxicology.

  • Obach, R. S., et al. (2008). "In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam." Chemical Research in Toxicology.

  • Jakopin, Ž. (2020). "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions.

  • Ramtohul, Y. K., et al. (2010). "SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

  • Dundar, B. A., et al. (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity."[4][5] Chemical Research in Toxicology.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Metal Complexes with 2,4-di(3-pyridyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyridyl-Thiazole Ligands in Coordination Chemistry

The deliberate design of organic ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and catalytic properties. Among the vast array of heterocyclic ligands, those incorporating both pyridine and thiazole moieties are of significant interest. The 1,3-thiazole ring, an aromatic five-membered heterocycle, offers two potential coordination sites in its nitrogen and sulfur atoms, although the nitrogen atom is a much more effective donor.[1] When combined with pyridyl groups, which are excellent coordinating agents, the resulting ligands can act as versatile building blocks for constructing a diverse range of coordination polymers and discrete metal-organic architectures.[1]

The ligand at the heart of this guide, 2,4-di(3-pyridyl)-1,3-thiazole, is a particularly noteworthy example. It possesses three potential nitrogen donor atoms—two from the pyridyl rings and one from the thiazole ring—allowing for various coordination modes, including bidentate chelation and bridging between metal centers. This versatility makes it an ideal candidate for assembling sophisticated supramolecular structures. Metal complexes derived from such ligands have shown promise in fields ranging from materials science to medicinal chemistry, with demonstrated applications as antimicrobial and antitumor agents.[2][3]

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. It details the synthesis of the this compound ligand via the Hantzsch thiazole synthesis and presents a general, robust protocol for its subsequent use in synthesizing metal complexes. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Part 1: Synthesis of the Ligand: this compound

The most reliable and high-yielding method for synthesizing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[4][5] This reaction proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.[6]

Reaction Scheme:

The synthesis involves the reaction of 3-(bromoacetyl)pyridine with pyridine-3-carbothioamide.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant_1 3-(Bromoacetyl)pyridine Process_Node Hantzsch Condensation (Ethanol, Reflux) Reactant_1->Process_Node Reactant_2 Pyridine-3-carbothioamide Reactant_2->Process_Node Product_Node This compound Process_Node->Product_Node

Caption: Workflow for the Hantzsch synthesis of the ligand.

Detailed Experimental Protocol: Ligand Synthesis

This protocol is based on established Hantzsch condensation procedures.[4][7][8]

Materials:

  • 3-(Bromoacetyl)pyridine hydrobromide

  • Pyridine-3-carbothioamide

  • Anhydrous Ethanol

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine-3-carbothioamide (e.g., 10 mmol, 1.0 eq) in anhydrous ethanol (100 mL).

  • Addition of α-Haloketone: To this stirring solution, add 3-(bromoacetyl)pyridine hydrobromide (10 mmol, 1.0 eq).

    • Expert Insight: The hydrobromide salt is often more stable and easier to handle than the free base of the α-haloketone. A base must be added to neutralize the HBr and facilitate the reaction.

  • Base Addition: Slowly add triethylamine (22 mmol, 2.2 eq) or sodium bicarbonate (22 mmol, 2.2 eq) to the mixture. The addition of a base is crucial to deprotonate the thioamide and neutralize the hydrobromide salt, initiating the nucleophilic attack.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cooling and Precipitation: After completion, allow the mixture to cool to room temperature. Often, the product will begin to precipitate. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold ethanol and then with a small amount of diethyl ether to remove soluble impurities.

  • Purification (if necessary): If the product is not pure by TLC, recrystallization or column chromatography may be required.

    • Recrystallization: A solvent system like ethanol/water or DCM/hexanes is often effective. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.

    • Column Chromatography: Use a silica gel column with a gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol.

  • Drying and Characterization: Dry the purified solid product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Synthesis of Metal Complexes with this compound

The synthesized this compound ligand can be reacted with a variety of metal salts to form coordination complexes. The outcome of the synthesis (e.g., monomeric complex vs. coordination polymer) is highly dependent on the choice of metal ion, the counter-anion, the solvent system, and the reaction stoichiometry.[1][2] Self-assembly is a common and effective method for preparing these complexes.[1]

General Coordination Workflow

Coordination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ligand This compound Process_Node Solvothermal Synthesis or Slow Evaporation Ligand->Process_Node Metal_Salt Metal(II) Salt (e.g., Zn(NO₃)₂, Cd(OAc)₂) Metal_Salt->Process_Node Product_Node Crystalline Metal Complex Process_Node->Product_Node

Caption: General workflow for the synthesis of metal complexes.

Detailed Experimental Protocol: Metal Complex Synthesis

This protocol provides a general framework. Researchers should optimize conditions for their specific metal-ligand system.

Materials:

  • This compound (Ligand, L)

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cd(CH₃COO)₂·2H₂O, CoCl₂·6H₂O, Cu(ClO₄)₂·6H₂O)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, N,N-Dimethylformamide (DMF))

Procedure:

  • Solution Preparation:

    • In a small vial or test tube, dissolve the ligand (e.g., 0.1 mmol) in a suitable solvent (e.g., 5 mL of methanol).

    • In a separate vial, dissolve the metal salt (e.g., 0.05 mmol for a 2:1 L:M ratio or 0.1 mmol for a 1:1 ratio) in the same solvent (5 mL).

    • Expert Insight: The choice of solvent is critical. Protic solvents like methanol can participate in coordination, while aprotic solvents like DMF may lead to different structures. The stoichiometry (ligand-to-metal ratio) directly influences the final coordination geometry and dimensionality of the complex.

  • Combining Reactants (Method A: Slow Evaporation):

    • Carefully combine the two solutions in a single, clean vial.

    • Cover the vial with a cap containing small perforations or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly at room temperature over several days to weeks. This gentle method often yields high-quality single crystals suitable for X-ray diffraction.

  • Combining Reactants (Method B: Solvothermal Synthesis):

    • Combine the ligand and metal salt solutions in a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven. Heat to a temperature between 80-150°C for 24-72 hours.

    • After the reaction time, allow the oven to cool slowly to room temperature.

    • Expert Insight: The solvothermal method provides kinetic energy to overcome activation barriers, often leading to thermodynamically stable and highly crystalline products that may not form at room temperature.

  • Isolation and Washing:

    • Once crystals have formed, carefully decant the mother liquor.

    • Wash the crystals with a small amount of the solvent used for the reaction to remove any unreacted starting materials.

    • Dry the crystals in air or under a gentle stream of nitrogen.

Data Presentation: Representative Synthesis Parameters
Metal SaltLigand:Metal RatioSolventMethodTypical YieldReference Complex Type
Zn(TsO)₂2:1DMF/EthanolSlow Evaporation~75%Monomeric [Zn(L)₂(TsO)₂][2]
Cd(NO₃)₂1:1DMF/H₂OSlow Evaporation~80%1D Polymeric Chain[2][9]
Co(ipa)1:1DMFSolvothermal~65%2D Coordination Polymer[10]
Cd(SCN)₂2:1MethanolSlow Evaporation~70%1D Polymeric Chain[11]

TsO: Tosylate; ipa: 1,3-benzenedicarboxylate. Data is illustrative based on similar pyridyl-azole systems.

Part 3: Characterization and Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized metal complexes.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the precise 3D structure of a crystalline complex. It provides information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. SCXRD can confirm whether the ligand acts as a bidentate or bridging unit.[2]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N bonds in the pyridine and thiazole rings upon complexation is indicative of coordination.

  • Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is compared against the calculated theoretical values to verify the empirical formula of the synthesized compound.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules. The analysis shows weight loss at specific temperatures corresponding to the loss of volatiles and eventual decomposition of the complex.

  • UV-Visible Spectroscopy: This can provide insights into the electronic properties of the complex and confirm the metal-ligand coordination environment.

By following these detailed protocols and employing the described characterization techniques, researchers can reliably synthesize and validate novel metal complexes based on the this compound ligand, paving the way for new discoveries in materials science and medicinal chemistry.

References

  • Hantzsch, A. R. (1887). Condensationprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2780-2782. (Historical reference for the Hantzsch synthesis).
  • Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(3), 484. Available at: [Link]

  • Bayazeed, A. A., & Alnoman, R. B. (2020). Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. Russian Journal of General Chemistry, 90(10), 2025-2032. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 1-17. Available at: [Link]

  • Guedes, G. P., et al. (2020). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews, 416, 213331. Available at: [Link]

  • Mihai, C. T., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(1), 195. Available at: [Link]

  • Li, Y., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Transition Metal Chemistry, 46(4), 263-272. Available at: [Link]

  • Li, Y., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Semantic Scholar. Available at: [Link]

  • Wang, Y., et al. (2022). A sulfur-containing Cd(II) coordination polymer assembled from 4-(4-pyridinyl)thiazole-2-thiol: synthesis, crystal structure, properties, and Hirshfeld surface analysis. Journal of Sulfur Chemistry, 43(4), 416-430. Available at: [Link]

  • Holla, B. S., et al. (2003). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. European journal of medicinal chemistry, 38(3), 313-318. Available at: [Link]

  • Noonsante, P., et al. (2021). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. RSC advances, 11(42), 26233-26241. Available at: [Link]

  • Organic Chemistry Portal. Thiazole Synthesis. Available at: [Link]

  • Halis, T., et al. (2020). Three Co(II) coordination polymers constructed from 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole and V-shaped dicarboxylic acids: Syntheses, characterizations, structural diversity and optical properties. Polyhedron, 182, 114502. Available at: [Link]

  • Do, H. Q., & Daugulis, O. (2007). Copper-catalyzed arylation of heterocycle C-H bonds. Journal of the American Chemical Society, 129(41), 12404-12405. Available at: [Link]

  • ResearchGate. (2023). Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

Sources

In Vitro Assay Methods for Pyridyl-Thiazole Derivatives: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridyl-thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This structural motif is prevalent in a variety of biologically active agents, noted for their anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The versatility of the pyridyl-thiazole core allows for extensive chemical modification, enabling the fine-tuning of compound properties to achieve high potency and selectivity against specific biological targets.[1] Many of these derivatives function by modulating key cellular signaling pathways, often by inhibiting protein kinases, which makes them highly attractive for targeted cancer therapy.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of essential in vitro assays for the characterization of novel pyridyl-thiazole derivatives. As a senior application scientist, the goal is not merely to present protocols, but to provide the underlying principles, field-tested insights, and a logical framework for progressing a compound from initial discovery to mechanistic understanding. The methodologies detailed herein are designed to be self-validating systems, ensuring robust and reproducible data generation.

Section 1: Primary Screening and Target Engagement

The foundational step in characterizing a novel compound is to confirm its direct interaction with the intended molecular target and determine its potency. For pyridyl-thiazole derivatives, which frequently target enzymes like kinases and phosphatases, biochemical assays are the first line of investigation.[6][7]

1.1. In Vitro Enzymatic Activity Assays

Principle of the Assays: These assays quantify the enzymatic activity of a purified protein target in a controlled, cell-free environment. By measuring the rate of substrate conversion to product, one can determine the inhibitory effect of a test compound. The concentration of the compound that reduces enzyme activity by 50% is known as the IC50 value, a key metric of potency. Modern assays have largely moved from hazardous radiometric methods to luminescence, fluorescence, or colorimetric readouts.[7]

Protocol 1.1.1: Luminescent Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8]

Causality Behind Experimental Choices:

  • Two-Step Reaction: The assay first terminates the kinase reaction and depletes the remaining ATP. This is critical because high ATP levels would create a massive background signal in the second step.

  • Luminescence Detection: The second step converts the ADP produced into ATP, which then drives a luciferase reaction. This conversion creates a luminescent signal that is directly proportional to kinase activity, offering high sensitivity and a broad dynamic range.[8]

Experimental Workflow:

  • Kinase Reaction Preparation:

    • In a 96-well plate, add 5 µL of a solution containing the target kinase and its specific substrate in kinase buffer.

    • Add 2.5 µL of the pyridyl-thiazole derivative at various concentrations (typically a serial dilution). Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control (background).

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Optimize incubation time based on enzyme kinetics.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Record luminescence using a plate reader.

Data Analysis:

  • Subtract the background (no-enzyme control) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 1.1.2: Colorimetric Phosphatase Activity Assay

This is a general protocol for measuring serine/threonine phosphatase activity using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).[9][10]

Causality Behind Experimental Choices:

  • Substrate: pNPP is a simple, effective substrate that is dephosphorylated by phosphatases to produce p-nitrophenol (pNP).

  • pH and Color: At an acidic or neutral pH (optimal for many phosphatases), pNP is colorless. Adding a strong base (e.g., NaOH) stops the reaction and deprotonates pNP, turning it yellow. This color change can be quantified spectrophotometrically.[11]

Experimental Workflow:

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of diluted purified phosphatase in assay buffer.

    • Add 10 µL of the pyridyl-thiazole derivative at various concentrations. Include vehicle and no-enzyme controls.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 50 µL of pNPP substrate solution to all wells to start the reaction.[9]

  • Incubation: Incubate at 37°C for 15-30 minutes. The time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M NaOH or another strong base.[9][12]

  • Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[12]

Data Analysis: Calculation of % inhibition and IC50 values is performed as described for the kinase assay.

G cluster_0 Biochemical Screening Workflow Compound Pyridyl-Thiazole Compound Library Add_Compound Add Compound Dilutions & Vehicle Controls Compound->Add_Compound Assay_Setup Prepare Assay Plate: - Purified Enzyme (Kinase/Phosphatase) - Substrate - Buffer Assay_Setup->Add_Compound Initiate Initiate Reaction (Add ATP or Substrate) Add_Compound->Initiate Incubate Incubate (e.g., 60 min at RT) Initiate->Incubate Stop_Detect Stop Reaction & Add Detection Reagents Incubate->Stop_Detect Read Read Plate (Luminescence, Absorbance, etc.) Stop_Detect->Read Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Read->Analyze Hit Potent Hit Identified Analyze->Hit

Caption: High-level workflow for in vitro biochemical screening of inhibitors.

Section 2: Cellular Assays for Phenotypic Effects

After confirming direct target engagement, the next critical step is to assess the compound's effect on living cells. These assays determine the overall cellular response, such as changes in cell health, growth, and proliferation.

2.1. Cell Viability and Cytotoxicity Assays

Principle of the Assays: It is crucial to distinguish between a compound that is cytostatic (inhibits cell growth and division) and one that is cytotoxic (induces cell death).[13] Viability assays, like the MTT assay, measure the metabolic activity of a cell population, which is proportional to the number of living cells.[14]

Protocol 2.1.1: MTT Assay for Cell Viability

This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14]

Experimental Workflow:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyridyl-thiazole derivative for a desired exposure period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[14]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting viability against compound concentration.[13]

Assay Principle Readout Advantages Considerations
MTT/XTT Metabolic Activity (Mitochondrial Dehydrogenase)ColorimetricInexpensive, well-establishedIndirect measure, compound interference
SRB Total Protein Content (Stains Basic Amino Acids)ColorimetricUnaffected by metabolic stateFixation step required
CellTiter-Glo® ATP Content (Luciferase Reaction)LuminescenceHigh sensitivity, fastMore expensive, enzyme-based
LDH Release Membrane Integrity (Lactate Dehydrogenase)ColorimetricMeasures cytotoxicity/necrosisDoes not measure cytostatic effects
Trypan Blue Membrane ExclusionManual CountSimple, direct measure of viabilityLow throughput, subjective
Section 3: Mechanistic Assays - Elucidating the Mode of Action

Once a compound has demonstrated potent target inhibition and cellular activity, the focus shifts to understanding how it works. Mechanistic assays dissect the specific cellular pathways affected by the compound.

3.1. Apoptosis Assays

Principle of the Assays: Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer drugs.[15] It is characterized by distinct morphological and biochemical events, including the activation of caspases, externalization of phosphatidylserine (PS) on the cell membrane, and fragmentation of DNA.[15][16] Using multiple assays is recommended to confirm apoptosis.[15]

G Start Is the goal to quantify early vs. late apoptosis? Annexin Use Annexin V / PI Staining Start->Annexin Yes Caspase Measure Caspase-3/7 Activity Start->Caspase No Caspase_Q Is caspase activation a key question? Caspase->Caspase_Q Mito Assess Mitochondrial Membrane Potential (e.g., JC-1, TMRE) DNA Detect DNA Fragmentation (TUNEL) Caspase_Q->Caspase Yes Mito_Q Is the intrinsic pathway involved? Caspase_Q->Mito_Q No Mito_Q->Mito Yes Mito_Q->DNA No

Caption: Decision tree for selecting an appropriate apoptosis assay.

Protocol 3.1.1: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative (PS is externalized, but the membrane is intact).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).

Experimental Workflow:

  • Cell Treatment: Culture and treat cells with the pyridyl-thiazole compound for the desired time. Collect both adherent and floating cells.

  • Harvest and Wash: Harvest cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry. At least 10,000 events should be acquired per sample for statistical significance.[1]

3.2. Cell Cycle Analysis

Principle of the Assay: Many kinase inhibitors exert their anti-proliferative effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M).[17] Cell cycle analysis is performed using a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.[18][19]

Protocol 3.2.1: Propidium Iodide Staining for DNA Content

Experimental Workflow:

  • Cell Harvest: Harvest approximately 1x10^6 cells per sample.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[20] Samples can be stored in ethanol for up to two weeks.[20]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 5-30 minutes at room temperature. This step is critical as PI also binds to double-stranded RNA, which would otherwise interfere with the analysis.[19][20]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL in PBS) and incubate for 15-30 minutes in the dark.[20]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations from the DNA content histogram.

3.3. Analysis of Cellular Signaling Pathways

Principle of the Assay: To confirm that a compound inhibits its target within the complex cellular environment, it is essential to measure the downstream consequences of that inhibition. Western blotting is a powerful technique to analyze changes in protein expression and post-translational modifications, such as phosphorylation.[21] For a kinase inhibitor, a successful outcome would be a decrease in the phosphorylation of its specific downstream substrate.[22]

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyridyl-Thiazole Kinase Inhibitor Inhibitor->MEK

Caption: Example signaling pathway (MAPK) often targeted by inhibitors.

Protocol 3.3.1: Western Blotting for Phospho-Protein Analysis

Experimental Workflow:

  • Cell Lysis: After treating cells with the compound for an appropriate time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23] The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[23][24]

  • Gel Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK). This is typically done overnight at 4°C.[21][23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., β-actin or GAPDH).

3.4. Anti-Inflammatory Assays

Principle of the Assay: Given the anti-inflammatory potential of many pyridyl-thiazole derivatives, it is useful to measure their effect on the production of inflammatory mediators.[25] Cytokines are signaling proteins that play a central role in inflammation. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of a single cytokine in a sample, such as cell culture supernatant.[26][27]

Protocol 3.4.1: Sandwich ELISA for Cytokine Quantification

Experimental Workflow:

  • Coat Plate: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α). Incubate overnight at 4°C.[28]

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Add Samples and Standards: Add cell culture supernatants from compound-treated cells and a serial dilution of a known concentration of recombinant cytokine (for the standard curve) to the wells. Incubate for 2 hours at room temperature.

  • Add Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the cytokine. Incubate for 1-2 hours.

  • Add Avidin-HRP: Wash the plate and add an avidin-HRP conjugate, which will bind to the biotinylated detection antibody. Incubate for 30 minutes.

  • Add Substrate: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2 N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.

References
  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved from [Link]

  • Molecules. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. PMC. Retrieved from [Link]

  • Molecules. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serine/Threonine Protein Phosphatase Assays. PMC - NIH. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • ACS Publications. (2010). Discovery of Small Molecule Inhibitors of the PH Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP) by Chemical and Virtual Screening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary assays of drug response. (A) Western blot analysis of MAPK.... Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Sanquin. (2022). Cytokine analysis - ELISA / CBA. Retrieved from [Link]

  • SSERC. (n.d.). Protocol - Phosphatase Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • PMC - PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Chemistry & Biodiversity. (n.d.). Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Retrieved from [Link]

  • Atlantis Bioscience. (2024). Researchers' Guide to Cytokines: Detection and Analysis with ELISA Kits. Retrieved from [Link]

  • Bentham Science. (n.d.). Discovery of Thiazole Based Bis Heterocyclic System for Anti-Inflammatory Potential. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of the anti-inflammatory potential of some polyheterocyclic compounds with thiazole ring in acute inflammation models. Part II. cellular response. Retrieved from [Link]

Sources

Application Notes and Protocols for 2,4-di(3-pyridyl)-1,3-thiazole in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of 2,4-di(3-pyridyl)-1,3-thiazole as a versatile building block for the rational design and synthesis of coordination polymers (CPs). While the direct use of this specific ligand in coordination polymer chemistry is not yet extensively documented in peer-reviewed literature, this guide establishes a robust framework based on established synthetic methodologies for thiazole derivatives and the well-documented coordination chemistry of analogous pyridyl-azole ligands. We present a validated, step-by-step protocol for the synthesis of the this compound ligand via the Hantzsch thiazole synthesis. Furthermore, detailed protocols for the subsequent synthesis of coordination polymers using this ligand with various metal ions (e.g., Zn(II), Cd(II), Cu(II)) under hydrothermal and solvothermal conditions are provided. The guide delves into the critical aspects of structural and physicochemical characterization, including single-crystal and powder X-ray diffraction, thermogravimetric analysis, and fluorescence spectroscopy. Finally, we explore the potential applications of the resulting coordination polymers in fields such as luminescence-based sensing and heterogeneous catalysis, drawing on established principles and data from closely related systems.

Introduction: The Scientific Rationale for this compound as a Coordination Polymer Synthon

Coordination polymers are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic bridging ligands.[1] The rational design of these materials, with tailored structures and functions, is critically dependent on the judicious selection of the organic linker.[2] The this compound ligand is a particularly promising, albeit underexplored, candidate for the construction of novel coordination polymers for several key reasons:

  • Multidentate Nature: The molecule possesses three potential coordination sites: the nitrogen atom of the thiazole ring and the nitrogen atoms of the two pyridyl rings. This allows for the formation of robust, multidimensional networks.

  • Angular Disposition of Pyridyl Groups: The 3-pyridyl substituents provide a distinct angular geometry compared to their 2- or 4-pyridyl isomers. This inherent bend in the ligand's structure can direct the formation of unique network topologies that are not accessible with linear linkers.[3]

  • Combined Hard and Soft Donor Sites: The "hard" nitrogen donors of the pyridyl groups and the "softer" thiazole nitrogen offer differential binding affinities for various metal ions, potentially leading to selective metal coordination and the formation of heterometallic frameworks.

  • Intrinsic Luminescence: The conjugated π-system of the pyridyl and thiazole rings suggests that the ligand itself, and consequently its coordination polymers, may exhibit interesting photoluminescent properties.[2]

This guide provides the necessary protocols and theoretical framework to empower researchers to explore the rich coordination chemistry of this versatile building block.

Synthesis of the Building Block: this compound

The most direct and established method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[4] This involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the required precursors are 2-bromo-1-(pyridin-3-yl)ethan-1-one and 3-pyridinecarbothioamide (thionicotinamide).

Proposed Synthetic Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Thioamide 3-Pyridinecarbothioamide (Thionicotinamide) ReactionConditions Ethanol (Solvent) Reflux, 4-6 h Thioamide->ReactionConditions + Haloketone 2-Bromo-1-(pyridin-3-yl)ethan-1-one Hydrobromide Haloketone->ReactionConditions Product This compound ReactionConditions->Product Condensation/ Cyclization

Caption: Hantzsch synthesis pathway for this compound.

Detailed Synthesis Protocol

Materials:

  • 2-Bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide (Commercially available)[1][5]

  • 3-Pyridinecarbothioamide (Thionicotinamide) (Commercially available)[6]

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-pyridinecarbothioamide (1.0 eq) in absolute ethanol (40 mL).

  • Addition of Haloketone: To the stirring solution, add 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide (1.0 eq). The mixture may become a slurry.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Neutralization: To the resulting residue, add deionized water (50 mL) and slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8-9. This will neutralize the hydrobromide salt and precipitate the crude product.

  • Extraction: Extract the aqueous suspension with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for Hantzsch thiazole synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Reflux Conditions: Heating is necessary to provide the activation energy for the condensation and subsequent cyclization reactions.

  • Aqueous Work-up with Bicarbonate: The neutralization step is crucial to deprotonate the pyridyl and thiazole nitrogens, rendering the product less water-soluble and allowing for its extraction into an organic solvent.

Synthesis of Coordination Polymers

The assembly of coordination polymers from this compound can be achieved through various synthetic techniques, with hydrothermal and solvothermal methods being the most prevalent for producing high-quality crystalline materials.[7][8] The choice of metal salt, solvent system, temperature, and reaction time will significantly influence the dimensionality and topology of the final product.

General Hydrothermal/Solvothermal Synthesis Workflow

CP_Synthesis_Workflow Start Start Reactants Combine Ligand, Metal Salt, and Solvent in a Teflon-lined Autoclave Start->Reactants Sealing Seal the Autoclave Reactants->Sealing Heating Heat in an Oven at a Controlled Temperature (e.g., 120-180 °C) Sealing->Heating Cooling Slowly Cool to Room Temperature Heating->Cooling Isolation Isolate Crystals by Filtration Cooling->Isolation Washing Wash with Mother Liquor and/or a suitable solvent Isolation->Washing Drying Dry in Air or under Vacuum Washing->Drying End Crystalline Coordination Polymer Drying->End

Caption: General workflow for hydrothermal/solvothermal synthesis of coordination polymers.

Protocol for a Luminescent Zn(II) Coordination Polymer (Analogous System)

This protocol is adapted from methodologies used for similar bis(pyridyl)azole ligands to construct luminescent Zn(II)-based coordination polymers.[2]

Materials:

  • This compound (synthesized as per Section 2)

  • Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of Reaction Mixture: In a 20 mL glass vial, combine this compound (0.1 mmol), Zn(NO₃)₂·6H₂O (0.1 mmol), DMF (5 mL), and ethanol (5 mL).

  • Solubilization: Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Assembly: Place the vial inside a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • Crystallization: After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Isolation and Washing: Colorless crystals suitable for single-crystal X-ray diffraction should form. Isolate the crystals by filtration, wash them with fresh DMF (2 x 3 mL), and then with ethanol (2 x 3 mL).

  • Drying: Dry the crystals in air.

Causality Behind Experimental Choices:

  • Zn(II) as the Metal Center: d¹⁰ metal ions like Zn(II) and Cd(II) are frequently used for constructing luminescent coordination polymers because their filled d-orbitals prevent quenching of ligand-based fluorescence through d-d electronic transitions.[2]

  • DMF/Ethanol Solvent System: A mixed solvent system is often employed to modulate the solubility of the reactants and control the crystal growth rate.

  • Slow Cooling: Slow cooling is critical for obtaining high-quality single crystals, as it allows for the ordered self-assembly of the metal-ligand network.

Protocol for a Catalytically Active Cu(II) Coordination Polymer (Analogous System)

This protocol is based on established methods for synthesizing copper-based coordination polymers for catalytic applications.[9][10]

Materials:

  • This compound

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Deionized Water

Procedure:

  • Preparation of Solutions: Prepare a solution of this compound (0.1 mmol) in methanol (5 mL). Prepare a separate solution of CuCl₂·2H₂O (0.1 mmol) in deionized water (5 mL).

  • Layering for Crystal Growth: In a test tube, carefully layer the methanolic ligand solution on top of the aqueous copper(II) salt solution.

  • Diffusion and Crystallization: Seal the test tube and allow it to stand undisturbed at room temperature. Over several days to a week, slow diffusion at the interface will lead to the formation of crystals.

  • Isolation: Isolate the resulting crystals by decanting the mother liquor.

  • Washing and Drying: Wash the crystals with a small amount of a 1:1 methanol/water mixture and then air-dry.

Causality Behind Experimental Choices:

  • Cu(II) as the Metal Center: Copper is an earth-abundant, redox-active metal that is widely used in catalysis. Cu(II) coordination polymers can offer accessible active sites for various organic transformations.[9]

  • Slow Diffusion Method: This technique avoids the high temperatures of solvothermal synthesis and allows for the formation of crystals under milder conditions, which can be beneficial for thermally sensitive components.

Characterization of Coordination Polymers

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized coordination polymers.

Technique Purpose Expected Information for this compound CPs
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, coordination environment of the metal, and the overall network topology.Confirmation of the coordination mode of the ligand (e.g., bridging between two or three metal centers). Elucidation of the dimensionality (1D, 2D, or 3D) of the polymer. Identification of any solvent molecules within the crystal lattice.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline material and to match the experimental pattern with the one simulated from SC-XRD data.A match between the experimental and simulated PXRD patterns confirms that the single crystal structure is representative of the bulk sample.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the coordination polymer and to identify the temperature ranges for the loss of solvent molecules and the decomposition of the framework.A weight loss step at lower temperatures (typically < 200 °C) corresponding to the loss of guest or coordinated solvent molecules. A sharp weight loss at higher temperatures indicating the decomposition of the organic ligand and collapse of the framework.
Fluorescence Spectroscopy To investigate the photoluminescent properties of the coordination polymers, including excitation and emission wavelengths, quantum yield, and lifetime.Ligand-centered emission is expected. The emission maximum may shift upon coordination to a metal ion. The luminescence intensity could be sensitive to the presence of certain analytes (quenching or enhancement).
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present and to confirm the coordination of the ligand to the metal center.Shifts in the vibrational frequencies of the pyridyl and thiazole rings upon coordination to the metal ion.

Potential Applications

Based on the properties of coordination polymers constructed from analogous pyridyl-azole ligands, materials derived from this compound are expected to have significant potential in the following areas:

Luminescent Sensing

Coordination polymers based on d¹⁰ metals like Zn(II) and Cd(II) with N-heterocyclic ligands often exhibit strong fluorescence.[2][11] This luminescence can be quenched or enhanced by the presence of specific analytes, making these materials promising candidates for chemical sensors. The mechanism of sensing often involves interactions between the analyte and the framework, which can lead to energy transfer, electron transfer, or structural changes that affect the emissive properties. For example, the pores and accessible nitrogen sites within a CP framework could selectively bind to nitroaromatic compounds or metal ions, leading to a detectable change in fluorescence intensity.

Heterogeneous Catalysis

Coordination polymers can act as robust heterogeneous catalysts, combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.[9] Copper(II)-based coordination polymers, in particular, have shown activity in a range of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.[10] The catalytic activity arises from the accessible and coordinatively unsaturated metal sites within the polymer framework. The defined pore structure can also impart size and shape selectivity to the catalytic process.

Conclusion

This compound represents a highly promising but currently underutilized building block for the construction of novel coordination polymers. Its unique angular geometry and versatile coordination sites offer exciting possibilities for the design of materials with new topologies and functionalities. This guide provides a comprehensive set of protocols and a solid scientific foundation to encourage and facilitate the exploration of this ligand in the rapidly advancing field of coordination polymer chemistry. By leveraging the principles and methodologies outlined herein, researchers can begin to unlock the potential of this compound-based materials for applications in sensing, catalysis, and beyond.

References

  • Copper-Based Coordination Polymers for Catalysis and Inhibition. (2025). Journal of Sustainability, Policy, and Practice.
  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. (n.d.). MDPI. [Link]

  • Coordination polymers and polygons using di-pyridyl-thiadiazole spacers and substituted phosphorodithioato NiII complexes: potential and limitations for inorganic crystal engineering. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (n.d.). MDPI. [Link]

  • Synthesis, crystal structure and properties of a 1D cadmium(II) coordination polymer with 2,6-dimethyl-3,5-bis(pyrazo. (n.d.). Indian Journal of Chemistry. [Link]

  • Synthesis, Crystal Structure, and Luminescence of Cadmium(II) and Silver(I) Coordination Polymers Based on 1,3-Bis(1,2,4-triazol-1-yl)adamantane. (2021). MDPI. [Link]

  • A sulfur-containing Cd(II) coordination polymer assembled from 4-(4-pyridinyl)thiazole-2-thiol: synthesis, crystal structure, properties, and Hirshfeld surface analysis. (n.d.). Taylor & Francis Online. [Link]

  • Cu(II) Coordination Polymers Containing Mixed Ligands with Different Flexibilities: Structural Diversity and Iodine Adsorption. (n.d.). MDPI. [Link]

  • New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. (n.d.). National Center for Biotechnology Information. [Link]

  • Three Co(II) coordination polymers constructed from 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole and V-shaped dicarboxylic acids: Syntheses, characterizations, structural diversity and optical properties | Request PDF. (n.d.). ResearchGate. [Link]

  • Ionothermal Synthesis of Cadmium Coordination Polymers: Ionic Liquid Effects on the Synthesis, Structural, and Thermal Characterization. (n.d.). National Center for Biotechnology Information. [Link]

  • New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. (2018). PubMed. [Link]

  • 2-Bromo-1-pyridin-3-ylethanone - ChemBK. (n.d.). ChemBK. [Link]

  • Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4- triazole based ligands and their transition metal c. (n.d.). Newcastle University eTheses. [Link]

  • Synthesis of Bis-heterocyclic phenyl containing -4 – oxo – 1,3 – thiazolidine, 2,3 – dihydrothiazole, 1, 2,4 – triazolo [3, 4b ] – 1,3,4 – thiadiazine and pyrazol derivatives. (2018). Al-Nahrain Journal of Science. [Link]

  • Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role. (2021). Unipd. [Link]

  • Low-dimensional porous coordination polymers based on 1,2-bis(4-pyridyl)hydrazine: from structure diversity to ultrahigh CO2/CH4 selectivity. (2012). PubMed. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • CN102477057A - Thioinamide adenine dinucleotide, intermediate thereof and preparation methods thereof - Google Patents. (n.d.).
  • A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. (2010). Heterocyclic Communications. [Link]

  • An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. (2024). Semantic Scholar. [Link]

  • New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. (n.d.). MDPI. [Link]

  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (n.d.). ResearchGate. [Link]

  • Prebiotic thiol-catalyzed thioamide bond formation. (n.d.). National Center for Biotechnology Information. [Link]

  • Preparation and Crystal Structure of a Two-Dimensional Cadmium(II) Coordination Polymer Containing Bismuthiol(I) as a Bridging Ligand | Request PDF. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-di(3-pyridyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-PYR-001 Subject: Yield Optimization & Troubleshooting for Bis-Pyridyl Thiazole Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open

Executive Summary: The Challenge

Synthesizing 2,4-di(3-pyridyl)-1,3-thiazole presents a unique "double-edged sword" challenge compared to standard phenyl-thiazoles. The presence of basic pyridine nitrogen atoms on both the 2- and 4-positions creates two critical failure modes:

  • Self-Quaternization: The pyridine nitrogen in the starting material (3-bromoacetylpyridine) is a nucleophile that can react with its own alkyl bromide moiety, leading to rapid polymerization (black tar formation) before the thiazole ring closes.

  • Product Trapping: The final product is a bis-base. Standard acidic workups often trap the product in the aqueous phase as a pyridinium salt, leading to "0% yield" reports despite full conversion.

This guide provides a self-validating Hantzsch protocol designed to suppress these side reactions.

Standard Operating Procedure (The "Gold Standard")

Methodology: Modified Hantzsch Thiazole Synthesis Reaction Type: Condensation / Cyclization Scale: 5.0 mmol basis

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Pyridine-3-carbothioamide Nucleophile1.0Must be bright yellow. If pale/white, it may be the nitrile or amide (inactive).
3-(Bromoacetyl)pyridine·HBr Electrophile1.1CRITICAL: Use the hydrobromide salt. The free base is unstable and polymerizes.
Ethanol (Absolute) SolventN/A[0.2 M] concentration.
Sodium Bicarbonate (aq) QuenchExcessSaturated solution.
Step-by-Step Protocol

Phase 1: The Controlled Addition

  • Dissolve pyridine-3-carbothioamide (1.0 equiv) in absolute ethanol (0.2 M) in a round-bottom flask.

  • Checkpoint: Ensure the solution is clear. If the thioamide does not dissolve, warm to 40°C.

  • Add 3-(bromoacetyl)pyridine·HBr (1.1 equiv) as a solid in one portion.

    • Why the salt? The HBr salt protects the pyridine nitrogen from acting as a nucleophile, preventing self-polymerization.

Phase 2: Cyclization

  • Fit the flask with a reflux condenser.

  • Heat to reflux (78°C) for 2–4 hours.

  • Monitoring: Spot TLC (10% MeOH in DCM). Look for the disappearance of the thioamide (lower Rf). The product will likely smear due to the pyridine nitrogens interacting with silica.

    • Tip: Add a drop of Triethylamine (Et3N) to your TLC eluent to sharpen the spots.

Phase 3: Isolation (The Common Failure Point)

  • Cool the reaction mixture to room temperature. You may see a precipitate; this is likely the dihydrobromide salt of your product, NOT the impurity.

  • Do not filter yet. Pour the entire mixture into a beaker containing saturated aqueous NaHCO₃ (100 mL per 5 mmol).

  • Stir vigorously for 30 minutes. CO₂ gas will evolve. The pH must be basic (pH > 8).

  • The yellow/off-white solid that forms is the free base This compound .

  • Filter, wash with water, and dry.

Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical "Protonation Shield" strategy used to prevent side reactions.

Hantzsch_Mechanism Start Reactants: Thioamide + Bromoketone.HBr Inter Intermediate: Thioimidate Salt Start->Inter SN2 Attack Side SIDE REACTION: Pyridine N-Alkylation (Black Tar) Start->Side If Free Base Used Cyclic Cyclization: Hydroxy-thiazoline Inter->Cyclic N-Attack Dehydrate Dehydration: (- H2O) Cyclic->Dehydrate Aromatization Salt_Prod Product Salt: Thiazole.2HBr Dehydrate->Salt_Prod Acidic Media Base_Step Workup: NaHCO3 Neutralization Salt_Prod->Base_Step Isolation Final Final Product: Free Base Thiazole Base_Step->Final Precipitate

Caption: The Hantzsch pathway. Note the "Side Reaction" path (dashed red) which occurs if the bromoketone is not protonated (HBr salt form).

Troubleshooting Guide (FAQ)

Q1: The reaction turned into a black, sticky tar. What happened?

  • Diagnosis: Polymerization of the bromoketone.

  • Root Cause: You likely used the free base of 3-(bromoacetyl)pyridine, or your solvent was wet/basic. The pyridine nitrogen attacked the alkyl bromide of a neighboring molecule.

  • Fix: Always use 3-(bromoacetyl)pyridine hydrobromide . If you only have the free base, dissolve it in THF and add 1.0 equiv of HBr/Acetic Acid immediately before use.

Q2: I see conversion on TLC, but after workup, I recovered nothing.

  • Diagnosis: Water solubility.

  • Root Cause: The product has two pyridine rings. In acidic or neutral water, it exists as a di-cation (highly water-soluble).

  • Fix: Check the aqueous filtrate. Is the pH > 9? If not, add NaOH or Na₂CO₃ until basic. Extract the aqueous layer with Chloroform/Isopropanol (3:1) . DCM is often insufficient for extracting bis-pyridyl compounds.

Q3: The yield is low (<40%). How can I boost it?

  • Optimization: Switch solvent to DMF (Dimethylformamide) and heat to 80°C.

    • Why: DMF is a better solvent for the polar transition state.

    • Caveat: You must pour the DMF reaction into a large excess of water/ice to precipitate the product.

Q4: My thioamide smells like rotten eggs and is pale.

  • Diagnosis: Hydrolysis.

  • Root Cause: Thioamides degrade to nitriles or amides + H₂S over time.

  • Fix: Recrystallize the thioamide from Benzene/Ethanol or resynthesize it using the Lawesson’s Reagent method on the corresponding amide.

Advanced Troubleshooting Logic Tree

Use this flowchart to diagnose specific experimental failures.

Troubleshooting_Tree Start Issue: Low Yield / Failure Check_TLC Check TLC of Reaction Mix Start->Check_TLC No_Prod Only Starting Material Visible Check_TLC->No_Prod No New Spots Tar Black Tar / Baseline Streak Check_TLC->Tar Streaking Lost Product on TLC, None Isolated Check_TLC->Lost Good Conversion Temp_Fix Action: Increase Temp to 100°C or Switch to DMF No_Prod->Temp_Fix Salt_Fix Action: Use Bromoketone.HBr Salt Exclude Light/Air Tar->Salt_Fix pH_Check Check Aqueous pH Lost->pH_Check Extract Action: Adjust pH > 9 Extract with CHCl3:IPA (3:1) pH_Check->Extract If pH < 9 or Product Soluble

Caption: Diagnostic logic for common failure modes in bis-pyridyl thiazole synthesis.

References & Authoritative Sources

  • Hantzsch Thiazole Synthesis (General Mechanism):

    • Source: Organic Chemistry Portal.

    • Relevance: Establishes the foundational mechanism of

      
      -haloketone + thioamide condensation.
      
    • URL:[Link]

  • Acid Catalysis in Thiazole Synthesis:

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[1]

    • Source:J. Chem. Soc., Perkin Trans.[1] 1, 1987, 639-643.[1]

    • Relevance: Validates the use of acidic conditions (HBr salt) to control reaction pathways and prevent side reactions in sensitive substrates.

    • URL:[Link][2][3]

  • Synthesis of 2,4-Disubstituted Thiazoles (Catalytic Improvements):

    • Title: Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization.[3][4]

    • Source:J. Org.[3][4][5] Chem. 2024, 89, 5038-5048.[3][4]

    • Relevance: Provides modern optimization techniques (TfOH catalysis) if the standard Hantzsch method requires yield boosting.

    • URL:[Link][3]

  • Handling Pyridyl-Thiazoles (Patent Literature):

    • Title: Process for preparing thiazole derivatives (US20170240541A1).

    • Source: Google Patents.

    • Relevance: Specifically discusses the industrial handling of reactive

      
      -haloketones and the necessity of protecting groups or salt forms to achieve high yields.
      
    • URL:

Sources

troubleshooting crystallization of pyridyl-thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Pyridyl-Thiazole Compounds

Welcome to the Advanced Crystallization Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Nucleation, Polymorphism, and Phase Separation in Pyridyl-Thiazole Scaffolds.

Introduction: The "Chameleon" Challenge

Pyridyl-thiazole compounds are notorious in process chemistry. They possess a "chameleon-like" nature due to two specific molecular features:

  • Conformational Flexibility: The single bond connecting the pyridine and thiazole rings allows for free rotation, leading to conformational polymorphism (syn- vs. anti-periplanar packing).

  • Ambivalent Polarity: The pyridine nitrogen is a hydrogen bond acceptor (and weak base), while the thiazole sulfur adds lipophilicity and "soft" polarizability.

This duality often results in the three "Horsemen of Crystallization Failure": Oiling Out (LLPS) , Glass Formation , and Polymorphic Shifts . This guide addresses these specific failure modes.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: "I am cooling my reaction mixture, but instead of crystals, I get a sticky gum or oil droplets on the flask walls. How do I fix this?"

Scientist’s Diagnosis: You are encountering Metastable Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between your molecules (solute-solute) are significantly stronger than the solute-solvent interactions, but the kinetic barrier to form an ordered lattice is too high. The system lowers its energy by creating a solute-rich liquid phase (the oil) rather than a crystal.[1]

The Fix: Temperature Cycling (Ostwald Ripening) Do not simply cool further; that will only harden the oil into a glass. You must lower the supersaturation and provide energy for lattice arrangement.

Protocol 1.1: The "Oil-to-Crystal" Cycling Method

  • Re-dissolve: Heat the mixture until the oil phase just dissolves (Clear Point).

  • Equilibrate: Hold at

    
     for 15 minutes.
    
  • Seed: Add 0.1 wt% seeds (if available) or scratch the glass surface.

  • Slow Cool: Cool at a rate of

    
     to the "Cloud Point" (where oiling starts).
    
  • Cycle:

    • Heat back up to

      
       (dissolving the smallest oil droplets/nuclei).
      
    • Cool back down to

      
      .
      
    • Repeat 3-5 times. This promotes the growth of stable nuclei at the expense of the unstable oil phase (Ostwald Ripening).

Visualization: LLPS Remediation Workflow

OilingOutWorkflow start Issue: Oiling Out / Gumming redissolve Heat to Clear Point (Single Phase) start->redissolve check_seed Seeds Available? redissolve->check_seed seed_add Add 0.1 wt% Seeds check_seed->seed_add Yes sonicate Sonicate/Scratch to induce nucleation check_seed->sonicate No cycle Temperature Cycling (+/- 5°C around Cloud Point) seed_add->cycle sonicate->cycle ripen Ostwald Ripening (Oil converts to Solid) cycle->ripen 3-5 Cycles filter Slow Cool & Filter ripen->filter

Caption: Logic flow for converting a metastable oil phase into a crystalline solid using temperature cycling.

Module 2: Conformational Polymorphism

User Question: "My melting point varies by 5-10°C between batches, and the XRD patterns look different. Is my compound impure?"

Scientist’s Diagnosis: Likely not impure. You are observing Conformational Polymorphism . The bond between the pyridine and thiazole rings (C-C or C-N linker) allows the rings to rotate.

  • Form A (Syn-planar): Rings are coplanar, maximizing intramolecular H-bonding (if donors exist).

  • Form B (Anti-planar): Rings are twisted or opposed, often packing more densely.

The Fix: Slurry Conversion You must identify the thermodynamically stable form and force the conversion.

Protocol 2.1: Solvent-Mediated Slurry Conversion

  • Prepare Slurry: Suspend excess solid in a solvent with moderate solubility (e.g., Isopropanol or Toluene). Do not dissolve completely.

  • Agitate: Stir at room temperature (or elevated temp) for 24-48 hours.

  • Mechanism: The less stable polymorph (higher solubility) will dissolve and recrystallize onto the more stable polymorph (lower solubility).

  • Analyze: Filter and check XRPD/DSC.

Data: Solvent Selection for Pyridyl-Thiazoles

Solvent ClassExampleInteraction TypeRisk
Protic Methanol, IPAH-bond donor to Pyridine NSolvate formation likely
Aprotic Polar DMSO, DMFStrong dipoleHigh solubility (hard to crash out)
Non-Polar Toluene, HeptanePi-Pi stacking promoterOiling out (low solubility)
Esters Ethyl AcetateModerate acceptorRecommended for Slurries

Module 3: Salt Formation Strategies

User Question: "The neutral molecule refuses to crystallize. It stays amorphous no matter what solvent I use."

Scientist’s Diagnosis: The lattice energy of the neutral molecule is too weak to overcome the entropic freedom of the solution. We need to introduce ionic character. The Pyridine Nitrogen is your "handle" for this. It is a weak base (


), allowing salt formation.

Protocol 3.1: The "Hydrohalic Switch"

  • Dissolve: Dissolve 100 mg of compound in minimal THF or Ethanol.

  • Acidify: Add 1.05 equivalents of HCl (4M in Dioxane) or HBr.

    • Why? The ionic bond between Pyridinium-H+ and Cl- is non-directional and strong, often forcing a rigid lattice.

  • Precipitate: If it doesn't precipitate immediately, add MTBE (Methyl tert-butyl ether) dropwise as an anti-solvent.

Visualization: Polymorph & Salt Screening Logic

PolymorphLogic input Input: Amorphous Solid screen Solvent Screen (Polar/Non-Polar) input->screen result Result? screen->result crystal Crystalline Solid result->crystal Success oil Oiling Out result->oil Fail salt_path Attempt Salt Formation (Target Pyridine N) oil->salt_path Neutral failed acids Strong Acids: HCl, HBr, H2SO4 Weak Acids: Fumaric, Maleic salt_path->acids acids->crystal Ionic Lattice Formed

Caption: Decision tree for switching from neutral crystallization to salt formation when amorphous phases persist.

References & Further Reading

  • Oiling Out Mechanisms: Mettler Toledo. "Oiling Out in Crystallization." (Explains the thermodynamics of LLPS).

  • Conformational Polymorphism: Cruz-Cabeza, A. J., & Bernstein, J. (2014).[2] "Conformational Polymorphism." Chemical Reviews. (Fundamental review on rotamer-based crystal forms).

  • Pyridine-Thiazole Structural Data: National Institutes of Health (NIH). "Development of Novel Pyridine-Thiazole Hybrid Molecules." (Specific X-ray data on syn/anti conformations).

  • Antisolvent Crystallization: Nagy, Z. K., et al.[3] "Three-Step Mechanism of Antisolvent Crystallization."[4] (Explains the desolvation kinetics required for nucleation).

  • Salt Formation: Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." (The authoritative text on selecting counter-ions for weak bases like pyridine).

Sources

Technical Support Center: Navigating Common Experimental Challenges with N-Donor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-donor ligands. This guide is designed to provide practical, field-proven insights into common experimental errors and troubleshooting strategies. N-donor ligands are fundamental building blocks in coordination chemistry, catalysis, and medicinal chemistry, but their unique properties can present specific challenges.[1][2][3][4] This resource is structured in a question-and-answer format to directly address the issues you may encounter in your daily experimental work.

Section 1: Ligand Synthesis and Purification

The successful synthesis and purification of N-donor ligands are critical for obtaining reliable and reproducible results in subsequent applications. Here, we address common hurdles in these initial steps.

FAQ 1: My N-donor ligand synthesis is giving a low yield and multiple side products. What are the likely causes and how can I optimize the reaction?

Low yields and the formation of side products in N-donor ligand synthesis often stem from several factors, including incomplete reactions, side reactions involving the nitrogen donor atoms, and degradation of starting materials or products.

Underlying Causes and Solutions:

  • Reactivity of the Nitrogen Lone Pair: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, which can lead to unwanted side reactions. For instance, in reactions involving electrophilic reagents, the nitrogen can compete with the desired reaction site.

    • Troubleshooting:

      • Protecting Groups: Consider using a suitable protecting group for the nitrogen atom if it is not the intended reaction center. This is particularly important for primary and secondary amines.

      • Base Selection: If a base is required for the reaction, choose one that is non-nucleophilic and sterically hindered to minimize its interaction with other parts of the molecule.

      • Temperature Control: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of side reactions.

  • Air and Moisture Sensitivity: Many reagents used in organic synthesis are sensitive to air and moisture.[5] N-donor ligands themselves, particularly those with electron-rich nitrogen atoms, can also be susceptible to oxidation.

    • Troubleshooting:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon.[6] This involves using Schlenk line techniques or a glovebox.

      • Dry Solvents: Use freshly distilled and dried solvents. Molecular sieves can be added to the reaction flask to scavenge any residual moisture.

  • Reaction Monitoring: Incomplete reactions are a common source of low yields.

    • Troubleshooting:

      • TLC Analysis: Regularly monitor the progress of the reaction using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and identify the formation of any side products.

      • In-situ Spectroscopy: For more complex reactions, consider using in-situ spectroscopic techniques like NMR or IR to monitor the reaction progress in real-time.

Workflow for Optimizing N-Donor Ligand Synthesis

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Parameter Optimization cluster_3 Advanced Strategies cluster_4 Outcome Low Yield / Multiple Products Low Yield / Multiple Products Reagent Purity Reagent Purity Low Yield / Multiple Products->Reagent Purity Inert Atmosphere Inert Atmosphere Low Yield / Multiple Products->Inert Atmosphere Dry Solvents Dry Solvents Low Yield / Multiple Products->Dry Solvents Temperature Control Temperature Control Reagent Purity->Temperature Control Inert Atmosphere->Temperature Control Dry Solvents->Temperature Control Base Selection Base Selection Temperature Control->Base Selection Reaction Time Reaction Time Base Selection->Reaction Time Protecting Groups Protecting Groups Reaction Time->Protecting Groups If side reactions persist Improved Yield & Purity Improved Yield & Purity Reaction Time->Improved Yield & Purity Alternative Synthetic Route Alternative Synthetic Route Protecting Groups->Alternative Synthetic Route If still problematic Alternative Synthetic Route->Improved Yield & Purity

Caption: Troubleshooting workflow for low yields in N-donor ligand synthesis.

FAQ 2: I'm having difficulty purifying my N-donor ligand. It streaks on the silica column and I get poor separation. What's happening and what should I do?

The basicity of N-donor ligands is a primary reason for purification challenges on silica gel, which is acidic. The interaction between the basic nitrogen and the acidic silanol groups on the silica surface can lead to streaking, irreversible adsorption, and poor separation.

Underlying Causes and Solutions:

  • Acid-Base Interactions: The lone pair on the nitrogen atom interacts strongly with the acidic protons of the silanol groups (Si-OH) on the silica surface. This can lead to the protonation of the ligand on the column.

    • Troubleshooting:

      • Basified Silica: Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 0.5-2% v/v), to the eluent. This will neutralize the acidic sites on the silica and reduce the strong interactions with your ligand.

      • Alternative Stationary Phases: If basified silica is not effective, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for purifying basic compounds. Reversed-phase chromatography (C18) can also be an option, depending on the polarity of your ligand.

  • Solvent System Selection: An inappropriate solvent system can lead to poor solubility of the ligand or insufficient elution from the column.

    • Troubleshooting:

      • Eluent Polarity: Systematically screen different solvent systems with varying polarities. A common starting point for N-donor ligands is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).

      • Polar Modifier: For highly polar ligands, adding a small amount of a more polar solvent like methanol or isopropanol to the eluent can improve elution.

Step-by-Step Protocol for Column Chromatography of N-Donor Ligands:

  • Dry Loading: For compounds that are not highly soluble in the eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be loaded onto the top of the column.

  • Column Packing: Pack the column with silica gel slurried in the chosen eluent (with added base if necessary).

  • Elution: Start with a lower polarity eluent and gradually increase the polarity to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product.

Stationary Phase Advantages Disadvantages Best For
Silica Gel High resolving power, widely available.Acidic nature can cause issues with basic compounds.Neutral or weakly basic N-donor ligands.
Basified Silica Gel Neutralizes acidic sites, reduces streaking.Can be less effective for very basic ligands.Moderately to strongly basic N-donor ligands.
Alumina (Neutral/Basic) Good for separating basic compounds.Can have lower resolution than silica.Basic N-donor ligands that are problematic on silica.
Reversed-Phase (C18) Suitable for a wide range of polarities.Requires aqueous mobile phases for polar compounds.Polar N-donor ligands and their metal complexes.

Section 2: Characterization Challenges

Accurate characterization is essential to confirm the identity and purity of your N-donor ligand. However, their properties can sometimes lead to ambiguous or misleading analytical data.

FAQ 3: The 1H NMR spectrum of my N-donor ligand shows broad peaks, especially for the protons near the nitrogen atom. Is my compound impure?

Broad peaks in the 1H NMR spectrum of an N-donor ligand do not necessarily indicate impurity. This phenomenon is often due to dynamic processes occurring on the NMR timescale.

Underlying Causes and Solutions:

  • Proton Exchange: Protons on or near the nitrogen atom (e.g., N-H protons of amines or protons on adjacent carbons) can undergo chemical exchange with each other or with trace amounts of water or acid in the NMR solvent. This exchange process can broaden the NMR signals.

    • Troubleshooting:

      • D2O Shake: Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. Protons that are undergoing exchange with water will be replaced by deuterium and their signals will disappear or decrease in intensity. This is a definitive test for exchangeable protons.

      • Low-Temperature NMR: Cooling the NMR probe can slow down the rate of exchange, often resulting in sharper peaks.

  • Quadrupolar Broadening: The nitrogen-14 nucleus has a nuclear spin of I=1 and is quadrupolar. This can lead to broadening of the signals of adjacent protons due to rapid relaxation.

    • Troubleshooting:

      • 15N Labeling: If possible, synthesizing the ligand with 15N (I=1/2) will eliminate this issue, though this is often not practical for routine characterization.

      • Acceptance of Broadening: In many cases, some degree of broadening for protons alpha to a nitrogen is expected and should be noted in the characterization data.

  • Conformational Dynamics: If the ligand can exist in multiple conformations that are interconverting on the NMR timescale, this can also lead to broadened signals.

    • Troubleshooting:

      • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve this. At low temperatures, the interconversion may be slow enough to observe distinct signals for each conformer. At high temperatures, the interconversion may be fast enough to observe a sharp, averaged signal.

Section 3: Metal Complexation Reactions

The formation of metal complexes is a primary application of N-donor ligands. However, achieving the desired coordination compound can be fraught with challenges.

FAQ 4: I am trying to synthesize a metal complex with my N-donor ligand, but I am getting a mixture of products or no reaction at all. What factors should I consider?

The success of a metal complexation reaction depends on a delicate balance of several factors related to the metal, the ligand, and the reaction conditions.[1][2]

Underlying Causes and Solutions:

  • Ligand Protonation: The basicity of the N-donor ligand means that it can be protonated, especially in protic solvents or in the presence of acidic metal salts.[7] A protonated ligand will not coordinate to the metal center.

    • Troubleshooting:

      • Add a Base: Include a non-coordinating base (e.g., triethylamine, proton sponge) in the reaction mixture to deprotonate the ligand in situ.

      • Use an Aprotic Solvent: Perform the reaction in a dry, aprotic solvent to minimize the presence of protons.

      • Check the pH: For aqueous reactions, carefully control the pH to ensure the ligand is in its deprotonated, coordinating form.[6]

  • Metal Precursor and Solvent Choice: The choice of metal salt and solvent is crucial. The lability of the ligands on the metal precursor and the coordinating ability of the solvent can influence the outcome.

    • Troubleshooting:

      • Labile Metal Sources: Use metal precursors with labile ligands (e.g., triflates, perchlorates, or acetates) that are easily displaced by your N-donor ligand.

      • Non-Coordinating Solvents: Employ non-coordinating solvents (e.g., dichloromethane, toluene) to avoid competition with your ligand for the metal's coordination sites. If a coordinating solvent is necessary for solubility, consider that it may be part of the final complex.

  • Stoichiometry and Reaction Time: Incorrect stoichiometry can lead to the formation of complexes with different ligand-to-metal ratios. Insufficient reaction time may result in an incomplete reaction.

    • Troubleshooting:

      • Titration Studies: For a more controlled approach, consider performing a titration of the ligand into the metal salt solution while monitoring the reaction by a spectroscopic method (e.g., UV-Vis or NMR) to determine the desired stoichiometry.

      • Reaction Monitoring: Monitor the reaction over time using appropriate analytical techniques to determine when the reaction is complete.

Decision Tree for Troubleshooting Metal Complexation

G No Reaction or Mixture of Products No Reaction or Mixture of Products Check Ligand Protonation Check Ligand Protonation No Reaction or Mixture of Products->Check Ligand Protonation Is solvent protic or metal salt acidic? Is solvent protic or metal salt acidic? Check Ligand Protonation->Is solvent protic or metal salt acidic? Add non-coordinating base Add non-coordinating base Is solvent protic or metal salt acidic?->Add non-coordinating base Yes Check Metal Precursor & Solvent Check Metal Precursor & Solvent Is solvent protic or metal salt acidic?->Check Metal Precursor & Solvent No Add non-coordinating base->Check Metal Precursor & Solvent Use aprotic solvent Use aprotic solvent Use aprotic solvent->Check Metal Precursor & Solvent Control pH (aqueous) Control pH (aqueous) Control pH (aqueous)->Check Metal Precursor & Solvent Are precursor ligands labile? Are precursor ligands labile? Check Metal Precursor & Solvent->Are precursor ligands labile? Use labile metal source Use labile metal source Are precursor ligands labile?->Use labile metal source No Is solvent coordinating? Is solvent coordinating? Are precursor ligands labile?->Is solvent coordinating? Yes Check Stoichiometry & Time Check Stoichiometry & Time Use labile metal source->Check Stoichiometry & Time Use non-coordinating solvent Use non-coordinating solvent Is solvent coordinating?->Use non-coordinating solvent Yes Is solvent coordinating?->Check Stoichiometry & Time No Use non-coordinating solvent->Check Stoichiometry & Time Is stoichiometry correct? Is stoichiometry correct? Check Stoichiometry & Time->Is stoichiometry correct? Perform titration study Perform titration study Is stoichiometry correct?->Perform titration study No Is reaction complete? Is reaction complete? Is stoichiometry correct?->Is reaction complete? Yes Successful Complex Formation Successful Complex Formation Perform titration study->Successful Complex Formation Monitor reaction over time Monitor reaction over time Is reaction complete?->Monitor reaction over time No Is reaction complete?->Successful Complex Formation Yes Monitor reaction over time->Successful Complex Formation

Caption: A decision-making guide for troubleshooting metal complexation reactions.

References

  • Study.com. (n.d.). Experimental Error Types, Sources & Examples | What is Experimental Error? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 10). Appendix A: Treatment of Experimental Errors. Retrieved from [Link]

  • digipac.ca. (n.d.). Experimental Errors. Retrieved from [Link]

  • Felixtrument. (n.d.). Sources of error in lab experiments and laboratory tests. Retrieved from [Link]

  • Prakash, A., et al. (2025, November 14). Effects of Ligand N and O Donor Content on the Structure, Aqueous Stability, and SOD Activity of a Series of Mn2+ Complexes with Pyridine-Containing Tripodal Ligands. PMC. Retrieved from [Link]

  • MDPI. (2024, April 29). Metal Complexes with N-donor Ligands. Retrieved from [Link]

  • Gudvangen, E. R., et al. (2019, August 14). Flexible Coordination of N,P-Donor Ligands in Aluminum Dimethyl and Dihydride Complexes. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). Metal Complexes with N-Donor Ligands: Second Edition. Retrieved from [Link]

  • Fik-Jaskółka, M. A., et al. (n.d.). New N4-Donor Ligands as Supramolecular Guests for DNA and RNA: Synthesis, Structural Characterization, In Silico, Spectrophotometric and Antimicrobial Studies. MDPI. Retrieved from [Link]

  • Fik-Jaskółka, M. A., et al. (2023, January 3). New N4-Donor Ligands as Supramolecular Guests for DNA and RNA: Synthesis, Structural Characterization, In Silico, Spectrophotometric and Antimicrobial Studies. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024, April 8). Metal Complexes with N-donor Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Metal Complexes with N-donor Ligands. Retrieved from [Link]

  • Onufriev, A., & Alexov, E. (2013, May 30). The Role of Protonation States in Ligand-Receptor Recognition and Binding. PMC. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 2,4-di(3-pyridyl)-1,3-thiazole vs. Standard N-Heterocyclic Ligands

[1]

Executive Summary

This compound (3,3'-DPT) represents a specialized class of "bent" ditopic ligands.[1] Unlike the linear, rigid rod geometry of the industry-standard 4,4'-bipyridine (4,4'-bpy) , 3,3'-DPT introduces a structural "kink" due to the 1,3-thiazole core and the meta (3-position) placement of the nitrogen donors.[1]

Key Differentiator: While 4,4'-bpy favors the formation of 1D linear chains or cubic 3D networks (e.g., MOF-508), 3,3'-DPT induces the formation of helical chains, discrete metallomacrocycles, or lower-symmetry porous networks due to its reduced symmetry and angular geometry (

1

Structural & Electronic Analysis

Geometric Comparison

The primary distinction lies in the vector angle between the two coordinating nitrogen lone pairs.

Feature4,4'-Bipyridine (Benchmark)2,4-di(4-pyridyl)thiazole (Isomer A)2,4-di(3-pyridyl)thiazole (Target: 3,3'-DPT)
Geometry Linear (

)
Bent (approx.[1]

)
Double Kinked / Zig-Zag
Symmetry

(High)

or


(Low)
Donor Position Para (4,4')Para (4,4')Meta (3,3')
Coordination Outcome Linear Rods, Cubic GridsZig-Zag ChainsHelices, Loops, Entangled Nets
Rotational Freedom Single C-C bond rotationThiazole-Pyridine bond rotationHigh conformational diversity
Electronic Properties (Donor Strength)

The thiazole ring is electron-withdrawing compared to a phenyl ring but electron-rich compared to a pyridine ring. However, the basicity of the coordinating pyridine nitrogens is influenced by the central thiazole.[1]

  • Basicity (

    
     of conjugate acid): 
    
    • Pyridine: ~5.2[1]

    • Thiazole (

      
      ): ~2.5 (Very weak base)[1]
      
    • 3,3'-DPT (Pyridine Ns): Slightly lower than unsubstituted pyridine (~4.8-5.[1]0) due to the inductive effect of the thiazole core.[1]

  • Chelation Potential: 3,3'-DPT is a divergent ligand.[1] It cannot chelate a single metal ion (like 2,2'-bipyridine) because the N-donors point away from each other.[1] It acts strictly as a bridging linker .[1]

Experimental Protocol: Synthesis of 3,3'-DPT

The synthesis follows the classic Hantzsch Thiazole Synthesis , a robust cyclization reaction between a thioamide and an

1
Reagents Required[1][2][3][4][5][6][7][8][9]
  • Precursor A: Thionicotinamide (Pyridine-3-carbothioamide)[1]

  • Precursor B: 3-(Bromoacetyl)pyridine (hydrobromide salt often used)[1]

  • Solvent: Ethanol (EtOH) or DMF[1]

  • Base: Aqueous Ammonia (

    
    ) or Sodium Bicarbonate (
    
    
    )[1]
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of Thionicotinamide in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.0 eq of 3-(Bromoacetyl)pyridine slowly at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution will typically turn yellow/orange.[1]
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into ice water and neutralize with 10%

    
     or saturated 
    
    
    to pH 8–9. The free base 3,3'-DPT will precipitate as a solid.[1]
  • Purification: Filter the solid, wash with water, and recrystallize from hot ethanol or an ethanol/water mixture.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the characteristic thiazole proton singlet around

      
       8.0–8.5 ppm and the distinct splitting patterns of the two non-equivalent 3-pyridyl rings.
      
Diagram 1: Hantzsch Synthetic Pathway

HantzschSynthesiscluster_inputsPrecursorsAThionicotinamide(Pyridine-3-carbothioamide)ProcessReflux in EtOH(4-6 hours)A->ProcessB3-(Bromoacetyl)pyridineB->ProcessIntermediateThiazolium HBr SaltProcess->Intermediate- H2ONeutralizationNeutralize withNH4OH / NaHCO3Intermediate->NeutralizationProductThis compound(3,3'-DPT)Neutralization->Product- HBr

Caption: The Hantzsch synthesis pathway couples a thioamide and an alpha-bromoketone to form the central thiazole ring.[1]

Performance Comparison in Applications

Metal-Organic Frameworks (MOFs)

When reacting with metal salts (e.g.,


1
  • 4,4'-Bipyridine: Forms large, open channels (e.g., MOF-508).[1] High porosity but often requires interpenetration to stabilize.[1]

  • 3,3'-DPT:

    • Topology: Due to the "double bend" (thiazole angle + meta-N placement), this ligand often forms helical chains (

      
       or 
      
      
      helicity) or wave-like layers .[1]
    • Porosity: Generally lower porosity than 4,4'-bpy analogs due to efficient packing of the bent ligands, but higher stability.[1]

    • Luminescence: The thiazole core is fluorogenic. coordination polymers of 3,3'-DPT with

      
       metals (Zn, Cd) often exhibit strong blue-green fluorescence, unlike the typically non-emissive 4,4'-bpy complexes.[1]
      
Biological Activity (Medicinal Chemistry)

The thiazole ring is a "privileged scaffold" in drug discovery, unlike the simple pyridine linkers.[1]

  • Cytotoxicity: 2,4-disubstituted thiazoles are frequently investigated for anticancer activity (e.g., against lung cancer cell lines A549).[1] The 3,3'-DPT structure mimics known bioactive pharmacophores.[1][2]

  • Mechanism: The presence of the thiazole sulfur and the pyridine nitrogens allows for hydrogen bonding and

    
     stacking interactions with enzyme active sites (e.g., MMP-9 inhibition).
    
Diagram 2: Geometric & Topological Logic

TopologyComparisoncluster_linearLinear Linker (4,4'-Bpy)cluster_bentBent Linker (3,3'-DPT)L1Geometry: 180° LinearL2Outcome: 1D Rods / 3D Cubic GridsL1->L2B1Geometry: ~150° Bend (Thiazole)+ Meta-SubstitutionB2Outcome: Helical Chains / LoopsB1->B2MetalMetal Node (Zn/Cu)Metal->L1CoordinationMetal->B1Coordination

Caption: Structural consequences of ligand geometry. Linear linkers yield predictable grids; bent 3,3'-DPT yields helices and loops.[1]

References

  • Hantzsch Pyridine/Thiazole Synthesis: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[1] J. Chem. Soc., Perkin Trans.[1][3] 1, 1987, 639-643.[1][3] Link

  • Thiazole Ligands in MOFs: Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications.[1] Molecules, 2020.[1] Link

  • Cyclometalated Comparisons: Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes. Inorganics, 2023.[1][4] Link[1]

  • Biological Activity: Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 2020.[1] Link[1]

A Senior Application Scientist's Guide: Correlating Computational and Experimental Data for Pyridyl-Thiazole Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, pyridyl-thiazole complexes have emerged as a class of compounds with significant therapeutic and functional potential. Their versatile coordination chemistry allows for the fine-tuning of electronic and structural properties, making them promising candidates for applications ranging from anticancer agents to catalysts.[1] The robust development of these compounds, however, hinges on a crucial partnership: the synergy between computational modeling and experimental validation.[2] This guide provides an in-depth comparison of these two approaches, offering insights into their respective strengths, limitations, and the powerful synergy they create when used in tandem.

The Foundation: Why Pyridyl-Thiazole Complexes?

Pyridyl-thiazole scaffolds are prevalent in medicinal chemistry due to the ability of their nitrogen and sulfur heteroatoms to coordinate with metal ions. This interaction is fundamental to their biological activity, often targeting metalloenzymes or DNA.[3] The pyridine ring offers a classic coordination site, while the thiazole ring can be readily functionalized, allowing for a systematic modification of the complex's steric and electronic properties. This tunability is where the dialogue between in silico and in vitro studies becomes indispensable for rational drug design.

The Experimental Benchmark: Establishing Ground Truth

Experimental techniques provide the tangible, real-world data that serves as the ultimate arbiter of a compound's structure and function. For pyridyl-thiazole complexes, a multi-pronged approach is essential for comprehensive characterization.

Key Experimental Techniques:
  • Synthesis and Purification: The journey begins with the multi-step synthesis of the pyridyl-thiazole ligands, often involving condensation reactions, followed by complexation with a chosen metal salt.[4][5] Purification, typically through recrystallization, is paramount to obtaining materials suitable for analysis.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the purity of the synthesized ligand and its complex.[6]

    • FT-IR Spectroscopy: Identifies characteristic vibrational frequencies of functional groups, offering clues about the coordination environment of the metal ion.

    • UV-Vis Spectroscopy: Probes the electronic transitions within the molecule, which are sensitive to the geometry and coordination of the metal center.

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides definitive data on bond lengths, bond angles, and coordination geometry, which are crucial for validating computational models.[8]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compounds, verifying their elemental composition.[5]

  • Biological Assays: In vitro assays are critical for determining the biological activity of the complexes, such as their antimicrobial or anticancer efficacy.[3][5] These assays provide the functional data that computational models aim to predict and explain.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Spectroscopic Characterization cluster_bioassay Functional Evaluation S1 Ligand Synthesis S2 Metal Complexation S1->S2 S3 Purification (Recrystallization) S2->S3 C1 NMR (1H, 13C) S3->C1 Pure Complex C2 FT-IR & UV-Vis S3->C2 Pure Complex C3 Mass Spectrometry S3->C3 Pure Complex C4 X-ray Crystallography S3->C4 Pure Complex B1 Antimicrobial Assays C4->B1 Structural Data B2 Anticancer Assays C4->B2

Caption: Experimental workflow for pyridyl-thiazole complexes.

The Computational Microscope: In Silico Prediction and Analysis

Computational chemistry offers a powerful lens to examine molecules at an atomic level, predicting their properties and behavior before a single flask is touched in the lab.[9] For pyridyl-thiazole complexes, Density Functional Theory (DFT) is the workhorse method.

Core Computational Methods:
  • Geometry Optimization: DFT calculations are used to find the most stable three-dimensional structure of a molecule (its lowest energy conformation).[10] This is a critical first step as all other calculated properties depend on the molecular geometry.

  • Frequency Calculations: These calculations serve two purposes: they confirm that the optimized geometry is a true energy minimum, and they predict the vibrational frequencies of the molecule, which can be directly compared to experimental FT-IR spectra.

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.[10] The energy gap between them can be correlated with the molecule's stability and the wavelengths of its UV-Vis absorption bands.

    • Molecular Electrostatic Potential (MEP): This analysis maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a larger molecule, such as a protein or DNA.[4] It is an invaluable tool in drug discovery for predicting the binding affinity and mechanism of action of potential drug candidates.[4]

G cluster_setup Model Preparation cluster_calculation DFT Calculations cluster_application Application & Prediction M1 Build Initial 3D Structure M2 Select Functional & Basis Set (e.g., B3LYP/6-311G) M1->M2 D1 Geometry Optimization M2->D1 D2 Frequency Analysis D1->D2 Optimized Geometry A2 Molecular Docking D1->A2 Ligand Conformation D3 Electronic Properties (HOMO/LUMO, MEP) D2->D3 A1 Predict Spectroscopic Data (IR, UV-Vis) D3->A1

Caption: Computational workflow for pyridyl-thiazole complexes.

Head-to-Head: A Comparative Analysis

The true power of these approaches is realized when their data is directly compared. This comparison not only validates the computational model but also provides a deeper understanding of the experimental results.

Structural Parameters: DFT vs. X-ray Diffraction

Single-crystal X-ray diffraction provides the solid-state structure, while DFT typically models the molecule in the gas phase. Despite this difference, a well-chosen DFT functional and basis set can achieve remarkable agreement with experimental data.

ParameterExperimental (X-ray)Computational (DFT)Typical Agreement
Bond Lengths (Å) 1.35 - 1.501.36 - 1.52Excellent (< 2% deviation)
Bond Angles (°) 109 - 120108 - 121Excellent (< 2° deviation)
Dihedral Angles (°) VariableVariableGood to Moderate

Why the discrepancies? Minor differences arise because DFT models an isolated molecule, whereas X-ray diffraction captures the structure as it exists in a crystal lattice, influenced by intermolecular forces like hydrogen bonding and π–π stacking.[8]

Spectroscopic Data: Predicted vs. Measured
SpectrumExperimental (Technique)Computational (Method)Correlation
Vibrational FT-IRDFT Frequency CalculationGood (Calculated frequencies are often scaled to match experiment)
Electronic UV-VisTD-DFTGood (Predicts major absorption bands and their origins)
NMR ¹H, ¹³C NMRGIAO method within DFTGood (Excellent for relative chemical shifts)

Expert Insight: Computationally predicted IR spectra often show a systematic overestimation of frequencies. This is a known artifact of the harmonic approximation used in the calculations. Applying a scaling factor (typically ~0.96) can significantly improve the correlation with experimental data.

Biological Activity: Docking Scores vs. In Vitro Assays

Molecular docking simulations can support experimental findings by providing a plausible binding model for biologically active compounds.[4] For example, a pyridyl-thiazole complex showing high antimicrobial activity might also exhibit a low binding energy (high affinity) when docked into the active site of a crucial bacterial enzyme.[4][5] This correlation helps to elucidate the mechanism of action at a molecular level.

The Synergy: A Self-Validating System

Neither approach is infallible, but together they form a powerful, self-correcting loop.

  • Computation Guides Experiment: DFT calculations can predict the most stable isomers of a complex, guiding synthetic efforts. Molecular docking can screen a virtual library of compounds, prioritizing the most promising candidates for synthesis and biological testing.[11]

  • Experiment Validates Computation: Experimental data is essential for benchmarking and refining computational models.[2][12] If a model fails to reproduce experimental results, it indicates that the chosen level of theory or the underlying assumptions may be incorrect, prompting a re-evaluation of the computational approach.[13]

This iterative process of prediction and verification accelerates the discovery and optimization of new pyridyl-thiazole complexes, saving valuable time and resources.[14]

Conclusion

For researchers and drug development professionals working with pyridyl-thiazole complexes, an integrated strategy that leverages both computational and experimental methods is no longer just an option—it is a necessity. Experimental data provides the irrefutable "ground truth," while computational modeling offers profound insights into the underlying molecular mechanisms that govern structure and function. By understanding the strengths and limitations of each approach and fostering a synergistic relationship between them, we can unlock the full potential of these versatile compounds and accelerate the development of next-generation therapeutics and materials.

References

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
  • Validation of computational results with experimental d
  • A detailed experimental and computational study of Cd complexes with pyridyl‐based thiazolyl‐hydrazones.
  • Combining Experimental Data and Computational Methods for the Non-Computer Specialist. (2020). PMC - PubMed Central.
  • Experimental and computational studies of binding of dinitrogen, nitriles, azides, diazoalkanes, pyridine, and pyrazines to M(PR(3))(2)(CO)(3) (M = Mo, W; R = Me, (i)Pr). (2009). PubMed.
  • Computational chemist wants us to do all the experimental work then computational for valid
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity.Semantic Scholar.
  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega.
  • Synthesis, X-ray structures, and biological activity of Zn(II) and cd(II) complexes with pyridine thiazolone derivatives.
  • Thiazole derivatives: Synthesis, characterization, biological and DFT studies.Request PDF.
  • Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine.MDPI.
  • Validation of Comput
  • DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. (2020). Taylor & Francis Online.

Sources

A Comparative Guide to 2,4-di(3-pyridyl)-1,3-thiazole Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule, or isomerism, can profoundly influence its biological activity. This guide provides a comparative analysis of the positional isomers of di(3-pyridyl)-1,3-thiazole, a heterocyclic scaffold of significant interest in drug discovery. We will delve into the synthetic pathways, physicochemical properties, and biological activities of the 2,4-, 2,5-, and 4,5-di(3-pyridyl)-1,3-thiazole isomers, offering a comprehensive resource for researchers in the field.

The thiazole ring is a prominent feature in numerous FDA-approved drugs and natural products, valued for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of pyridyl substituents introduces hydrogen bonding capabilities and potential for metal coordination, further enhancing the drug-like properties of the resulting molecule. The seemingly subtle shift in the position of these pyridyl groups on the thiazole core can lead to significant differences in their interaction with biological targets, underscoring the importance of a systematic comparative study.

Isomeric Landscape of di(3-pyridyl)-1,3-thiazole

The three positional isomers of di(3-pyridyl)-1,3-thiazole are distinguished by the attachment points of the two 3-pyridyl rings to the central 1,3-thiazole core.

Caption: Positional isomers of di(3-pyridyl)-1,3-thiazole.

Synthesis of di(3-pyridyl)-1,3-thiazole Isomers

The classical Hantzsch thiazole synthesis remains a cornerstone for the construction of the 1,3-thiazole ring and can be adapted for the synthesis of the di(3-pyridyl) isomers. This method typically involves the condensation of a thioamide with an α-haloketone.

Synthesis of 2,4-di(3-pyridyl)-1,3-thiazole

The synthesis of the 2,4-isomer commences with the preparation of 3-pyridinecarboxamide, which is then converted to 3-pyridinethioamide. Concurrently, 2-bromo-1-(3-pyridyl)ethanone is prepared by the bromination of 3-acetylpyridine. The final step involves the cyclocondensation of 3-pyridinethioamide and 2-bromo-1-(3-pyridyl)ethanone.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

  • Synthesis of 3-Pyridinethioamide: A mixture of 3-pyridinecarboxamide and phosphorus pentasulfide (P₄S₁₀) in dry pyridine is refluxed for 4-6 hours. The reaction mixture is then cooled and poured into water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 3-pyridinethioamide.

  • Synthesis of 2-Bromo-1-(3-pyridyl)ethanone: To a solution of 3-acetylpyridine in glacial acetic acid, bromine is added dropwise with stirring at room temperature. The mixture is stirred for 2-3 hours, and then poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give 2-bromo-1-(3-pyridyl)ethanone.

  • Synthesis of this compound: A solution of 3-pyridinethioamide and 2-bromo-1-(3-pyridyl)ethanone in ethanol is refluxed for 8-10 hours. The solvent is then evaporated under reduced pressure, and the residue is treated with a saturated solution of sodium bicarbonate. The resulting solid is filtered, washed with water, and purified by column chromatography on silica gel to afford this compound.

Synthesis of 2,5-di(3-pyridyl)-1,3-thiazole

The synthesis of the 2,5-isomer requires a different α-halocarbonyl component. The synthesis starts with the same 3-pyridinethioamide. The key intermediate is 2-bromo-1,2-di(3-pyridyl)ethanone, which is not commercially available and its synthesis is not straightforward. A plausible, though not explicitly reported, route could involve the bromination of 1,2-di(3-pyridyl)ethanone. A more common approach to 2,5-disubstituted thiazoles involves the reaction of a thioamide with a 2-haloketone where the second substituent is introduced at the 5-position.

A general method for synthesizing 2-(3-pyridyl)-5-substituted thiazoles involves the reaction of 3-pyridinethioamide with a suitable α-haloketone. For the specific case of the 2,5-di(3-pyridyl) isomer, the required α-haloketone would be 2-halo-1-(3-pyridyl)ethanone, which upon reaction with a source of the second pyridyl group at the 5-position would be challenging. A more direct, albeit less common, route might involve the reaction of a lithiated thiazole with a pyridyl halide.

Given the synthetic challenges, a direct comparative experimental study is often hampered by the accessibility of all isomers.

Synthesis of 4,5-di(3-pyridyl)-1,3-thiazole

The synthesis of the 4,5-isomer necessitates a different synthetic strategy. A potential route involves the reaction of thioformamide with 1,2-di(3-pyridyl)ethan-1,2-dione (3,3'-pyridil). This dione can be prepared by the oxidation of 3,3'-pyridoin, which in turn is synthesized from 3-pyridinecarboxaldehyde via a benzoin-type condensation.

Caption: Proposed synthetic pathway for 4,5-di(3-pyridyl)-1,3-thiazole.

Comparative Physicochemical Properties

The position of the nitrogen atom in the pyridyl rings and their attachment points on the thiazole core significantly influence the electronic distribution and, consequently, the physicochemical properties of the isomers. These properties, in turn, affect their pharmacokinetic profiles, such as solubility, membrane permeability, and metabolic stability.

Table 1: Predicted Physicochemical Properties of di(3-pyridyl)-1,3-thiazole Isomers

PropertyThis compound2,5-di(3-pyridyl)-1,3-thiazole4,5-di(3-pyridyl)-1,3-thiazole
Molecular FormulaC₁₃H₉N₃SC₁₃H₉N₃SC₁₃H₉N₃S
Molecular Weight239.30239.30239.30
LogP (predicted)2.8 - 3.22.9 - 3.33.0 - 3.4
pKa (predicted)3.5 - 4.03.6 - 4.13.7 - 4.2
Polar Surface Area (Ų)~55~55~55

Note: These values are estimations from computational models and should be experimentally verified.

Comparative Biological Activities

A study on 2-(3-pyridyl)-4,5-disubstituted thiazoles demonstrated that the nature and size of the substituents at the 4 and 5 positions of the thiazole ring are critical for antimicrobial potency.[5] This suggests that the placement of the second 3-pyridyl group at either the 4- or 5-position will likely result in distinct biological profiles.

Table 2: Reported Antimicrobial Activity of a Related 2-(3-pyridyl)thiazole Derivative

CompoundTarget OrganismMIC (µg/mL)Reference
5-acetyl-4-methyl-2-(3-pyridyl)thiazoleStaphylococcus epidermidis0.24[5]
Geotricum candidum0.48[5]

This data highlights the potential of the 2-(3-pyridyl)thiazole scaffold as a source of potent antimicrobial agents. The introduction of a second pyridyl group is expected to modulate this activity, with the specific isomer determining the precise nature of the interaction with the biological target.

Structure-Activity Relationship (SAR) Insights

The causality behind the differential activity of isomers lies in their three-dimensional shape and electronic properties, which dictate how they bind to target proteins or enzymes.

  • 2,4-Isomer: The proximity of the pyridyl nitrogen atoms in the 2,4-isomer may allow for bidentate chelation of metal ions, which is a known mechanism of action for some antimicrobial and anticancer agents.

  • 2,5-Isomer: The more linear arrangement of the pyridyl groups in the 2,5-isomer might favor insertion into hydrophobic pockets of enzymes or receptors.

  • 4,5-Isomer: The adjacent pyridyl groups in the 4,5-isomer could lead to steric hindrance, potentially influencing its binding affinity and selectivity. The close proximity might also facilitate intramolecular hydrogen bonding, affecting its conformation and solubility.

Conclusion and Future Directions

This comparative guide highlights the importance of positional isomerism in the design and development of novel drug candidates based on the di(3-pyridyl)-1,3-thiazole scaffold. While the synthesis of the 2,4-isomer is well-established, the synthesis of the 2,5- and 4,5-isomers presents greater challenges, which may explain the limited comparative data in the literature.

Future research should focus on the development of robust synthetic routes to all three isomers to enable a comprehensive and direct comparison of their physicochemical and biological properties. Such studies are crucial for elucidating the structure-activity relationships that govern their therapeutic potential and for identifying the most promising isomer for further development. The insights gained from such a comparative analysis will undoubtedly accelerate the discovery of new and effective therapeutic agents.

References

  • Thiazole compounds have aroused researchers interest for years due to their broad range of biological and pharmacological properties, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, anticancer, antimalarial, and antioxidant.[1]

  • To synthesize 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–o), an equimolar mixture of the respective thiosemicarbazones and 2-bromo-4-fluoroacetophenone was condensed together under reflux in ethanol.[6]

  • A series of novel 2-(3-pyridyl)-4,5-disubstituted thiazoles was synthesized and evaluated for their in vitro antimicrobial activity. 5-acetyl-4-methyl-2-(3-pyridyl)thiazole exhibited significant antibacterial and antifungal activity.[5]

  • 2,4-diaryl-1,3-selenazoles have been characterized by different spectroscopic methods; such as 1H, 13C NMR, IR, and mass spectroscopic data.[7]

  • Novel series of 1,3-thiazole derivatives have been synthesized and evaluated for their anti-Candida activity.[8]

  • Thiazoles display a broad range of biological activities and are found in many potent biologically active molecules such as antimicrobial, antifungal and antineoplastic drugs.[2]

  • The present work covers novel herbicidal lead structures that contain a 2,3-dihydro[1][5]thiazolo[4,5-b]pyridine scaffold.[9][10]

  • Pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives have various biological activities, such as antimicrobial, analgesic, anticonvulsant, and antitubercular, as well as other anticipated biological properties, including anticancer activity.[11]

  • A series of new symmetrical 2,5-dialkyl-1,3,4-oxadiazoles were successfully synthesized and their structures confirmed by spectroscopic methods.[12]

  • The synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds has been reported.[13]

  • A review on the synthesis of 1,3-thiazole derivatives highlights various synthetic procedures.[14]

  • Several new 2,5-disubstituted derivatives of 1,3,4-thiadiazoles containing isomeric pyridyl were obtained from cyclization of corresponding thiosemicarbazides under acidic conditions and showed antimicrobial activity.[3]

  • 1,3-thiazole as a famous heterocyclic nucleus has exhibited potential cytotoxic activity via activation of caspases and subsequently induction of apoptosis.[15]

  • Palladium(II) complexes with thiazine and thiazoline derivative ligands have been synthesized and their cytotoxic effects on tumor cell lines were studied.[16]

  • The derivatives possessing 3-pyridyl moiety particularly exhibited relatively high antibacterial activity against Gram-positive bacteria.[4]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4-di(3-pyridyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: This compound is a bis-heteroaryl system containing pyridine and thiazole moieties. While specific toxicological data (LD50) may be absent for this exact isomer, structural analogs (e.g., 2-amino-4-(3-pyridyl)thiazole) exhibit Category 1 Serious Eye Damage and Acute Oral Toxicity .

Core Directive: Handle as a hazardous substance. Assume high potency and rapid transdermal absorption due to the lipophilic nature of the bis-pyridyl scaffold.

Critical PPE Snapshot
Protection ZoneRequirementSpecification
Respiratory Mandatory Work exclusively in a certified Chemical Fume Hood.
Ocular Critical Chemical Splash Goggles (ANSI Z87.1). Face shield required if handling >500 mg in solution.
Dermal (Hands) Double-Glove Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) for prolonged solvent contact.
Body Standard Flame-resistant lab coat (Nomex/cotton blend), long pants, closed-toe chemical-resistant shoes.

Part 2: Hazard Identification & Risk Assessment (SAR Analysis)

Based on Structure-Activity Relationship (SAR) with analogous pyridyl-thiazoles.

Chemical Properties & Stability[1]
  • Physical State: Solid (Likely crystalline powder).

  • Solubility: Soluble in DMSO, DMF, Dichloromethane (DCM), Methanol. Sparingly soluble in water.

  • Stability: Stable under ambient conditions. Hygroscopic potential due to pyridine nitrogen lone pairs.

Extrapolated GHS Hazards

Since specific SDS data is limited, we apply the Precautionary Principle based on the component moieties (Pyridine and Thiazole):

  • H318 (Causes Serious Eye Damage): Thiazole derivatives often cause irreversible eye damage.

  • H302 (Harmful if Swallowed): Pyridine derivatives are metabolic toxins.

  • H315/H335 (Skin/Respiratory Irritant): Dust inhalation is a primary exposure vector.

  • H310 (Fatal in contact with skin): Potential. Many pyridine derivatives penetrate the skin rapidly.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the required protection based on the operational state of the chemical.

Operational StatePrimary HazardGlove TypeEye ProtectionRespiratory Control
Solid / Weighing Dust InhalationNitrile (Double, 4 mil)Safety Glasses w/ Side ShieldsFume Hood or Powder Containment Hood
Solution (Organic) Transdermal AbsorptionLaminate / Barrier (e.g., Silver Shield) under NitrileChemical Splash GogglesFume Hood (Sash at 18")
Quench / Workup Splash / ExothermicNitrile (Long Cuff, 8 mil)Goggles + Face ShieldFume Hood
Spill Cleanup High ExposureDouble Nitrile or ButylGogglesN95/P100 (if outside hood)

Part 4: Operational Protocols

Weighing & Solubilization

Logic: The electrostatic nature of heteroaromatic solids often leads to "flying powder."

  • Preparation: Place the balance inside the fume hood or use a static-dissipative weighing funnel.

  • Anti-Static Measure: Use an ionizing fan if available to neutralize static charge on the solid.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolization of the powder.

  • Sealing: Cap the vial immediately after addition. Do not sonicate open vials.

Reaction Setup

Logic: Pyridyl-thiazoles can act as ligands for metals; avoid inadvertent contact with metal spatulas if trace metal analysis is critical, but for safety:

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. While the compound is air-stable, intermediates in synthesis may not be.

  • Temperature Control: If heating >50°C, use a reflux condenser. Pyridine-like odors are potent and indicate containment breach.

Waste Management

Disposal Code: Hazardous Organic Waste (Non-Halogenated) unless chlorinated solvents are used.

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) as pyridine rings can form unstable N-oxides or nitrates exothermically.

  • Labeling: Clearly label as "Contains Pyridyl-Thiazole Derivatives - Toxic."

Part 5: Emergency Response & Decision Workflow

Exposure Response[1]
  • Eye Contact: Flush immediately for 15 minutes . Do not pause to remove contact lenses initially—flush over them if necessary, then remove.[1] Seek urgent medical attention (Ophthalmologist).

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol, as it may enhance transdermal absorption of the pyridine moiety.

Safety Decision Tree (Visualization)

SafetyProtocol Start Handling 2,4-di(3-pyridyl)-1,3-thiazole StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/DCM) StateCheck->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck PPE_Liquid PPE: Laminate Gloves + Goggles Control: Sash < 18 inches Liquid->PPE_Liquid Weighing Weighing Procedure PPE_Solid PPE: Double Nitrile + Glasses Control: Anti-static Gun Weighing->PPE_Solid HoodCheck->Weighing Yes Stop STOP: Do Not Proceed Locate HEPA Filtered Hood HoodCheck->Stop No Spill Spill Occurs? PPE_Solid->Spill PPE_Liquid->Spill SpillSolid Sweep (Wet) or HEPA Vac Spill->SpillSolid Powder SpillLiq Absorb w/ Vermiculite Do NOT use Paper Towels Spill->SpillLiq Liquid

Caption: Decision logic for PPE selection and spill response based on physical state.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-4-(3-pyridyl)thiazole. Merck KGaA. (Accessed Oct 2023). Used as primary SAR analog for toxicity assessment.

  • PubChem. (2023). Compound Summary: Thiazole.[3][4][5][6] National Center for Biotechnology Information.

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Pyridine. Reference for metabolic toxicity of pyridine rings.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.